1-(2-Aminopyridin-3-yl)ethanol
Description
The exact mass of the compound this compound is 138.079312947 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminopyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHIJGHJYYFDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660578 | |
| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869567-91-9 | |
| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Aminopyridin-3-yl)ethanol
This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Aminopyridin-3-yl)ethanol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] This document details robust synthetic routes and thorough characterization methodologies for the title compound, underpinned by established chemical principles and supported by authoritative references.
Introduction: The Significance of Aminopyridine Scaffolds
Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties.[2] These structures are integral to a variety of approved drugs and clinical candidates, demonstrating activities ranging from antimicrobial and antiviral to anticancer.[3][4] The strategic placement of functional groups on the aminopyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
The introduction of an ethanol substituent at the 3-position of a 2-aminopyridine core, yielding this compound (CAS No. 869567-91-9), presents a molecule with increased polarity and a chiral center, opening avenues for stereospecific interactions with biological targets.[5] This guide will explore two primary synthetic pathways to this valuable building block and outline the analytical techniques essential for its unambiguous characterization.
Synthetic Methodologies: Pathways to this compound
The synthesis of this compound can be efficiently achieved through two principal and reliable methods: the reduction of a ketone precursor and the Grignard addition to an aldehyde. The choice of methodology may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Method A: Reduction of 3-Acetyl-2-aminopyridine
This approach involves the reduction of the commercially available 3-Acetyl-2-aminopyridine. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[6][7]
Reaction Scheme: Reduction of 3-Acetyl-2-aminopyridine
Caption: Reduction of 3-Acetyl-2-aminopyridine to the target alcohol.
Experimental Protocol: Reduction of 3-Acetyl-2-aminopyridine
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Acetyl-2-aminopyridine (1.0 eq) in methanol (10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Method B: Grignard Reaction with 2-Aminopyridine-3-carbaldehyde
This classic carbon-carbon bond-forming reaction utilizes the nucleophilic addition of a methyl Grignard reagent to 2-Aminopyridine-3-carbaldehyde.[8] This method is highly effective for constructing the desired secondary alcohol.
Reaction Scheme: Grignard Synthesis
Caption: Synthesis via Grignard addition to 2-Aminopyridine-3-carbaldehyde.
Experimental Protocol: Grignard Synthesis
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reactant Preparation: Dissolve 2-Aminopyridine-3-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) and add it to the flask.[9]
-
Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Grignard Reagent: Add methylmagnesium bromide (CH₃MgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel to the stirred solution over 30 minutes.[2][10]
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.
Characterization of this compound
Unambiguous characterization of the synthesized compound is paramount for ensuring its purity and structural integrity. A combination of spectroscopic techniques is employed for this purpose.
Workflow: Compound Characterization
Caption: A typical workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.[11][12][13][14][15]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H | ~8.0-8.2 | dd | 1H | H-6 |
| Pyridine-H | ~7.3-7.5 | dd | 1H | H-4 |
| Pyridine-H | ~6.5-6.7 | t | 1H | H-5 |
| -CH(OH)- | ~4.8-5.0 | q | 1H | Methine-H |
| -NH₂ | ~4.5-5.5 | br s | 2H | Amino-H |
| -OH | Variable | br s | 1H | Hydroxyl-H |
| -CH₃ | ~1.4-1.6 | d | 3H | Methyl-H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Pyridine-C | ~158-160 | C-2 | ||
| Pyridine-C | ~145-147 | C-6 | ||
| Pyridine-C | ~138-140 | C-4 | ||
| Pyridine-C | ~120-122 | C-3 | ||
| Pyridine-C | ~112-114 | C-5 | ||
| -CH(OH)- | ~65-70 | Methine-C | ||
| -CH₃ | ~20-25 | Methyl-C |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, hydroxyl, and aromatic moieties.[16][17]
Table 2: Expected FT-IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H (Alcohol) | 3200-3600 (broad) | H-bonded hydroxyl stretch |
| N-H (Amine) | 3300-3500 (sharp, two bands) | N-H symmetric and asymmetric stretching |
| C-H (Aromatic) | 3000-3100 | Aromatic C-H stretch |
| C-H (Aliphatic) | 2850-3000 | Aliphatic C-H stretch |
| C=C, C=N (Aromatic) | 1550-1650 | Aromatic ring stretching |
| C-O (Alcohol) | 1050-1250 | C-O stretch |
| N-H (Amine) | 1580-1650 | N-H bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. For this compound (C₇H₁₀N₂O), the expected molecular weight is 138.17 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 138.
-
Loss of Methyl (-CH₃): A fragment at m/z = 123.
-
Loss of Water (-H₂O): A fragment at m/z = 120.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to a prominent fragment.
Conclusion
This technical guide has detailed two reliable and efficient synthetic routes for the preparation of this compound. Furthermore, it has outlined the essential analytical methodologies for its comprehensive characterization. The provided protocols are designed to be self-validating, ensuring the synthesis of a pure and well-characterized compound. The information presented herein is intended to empower researchers and drug development professionals in their pursuit of novel chemical entities based on the versatile aminopyridine scaffold.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 869567-91-9|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 8. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. preprints.org [preprints.org]
- 12. studylib.net [studylib.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of 1-(2-Aminopyridin-3-yl)ethanol.
An In-Depth Technical Guide to 1-(2-Aminopyridin-3-yl)ethanol: Physicochemical Properties, Synthesis, and Characterization
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. Given the limited availability of direct experimental data for this specific molecule, this document leverages a combination of data from structurally similar analogs, established principles of physical organic chemistry, and computational predictions to offer a robust and scientifically grounded profile. This approach mirrors the practical methodologies employed in modern chemical research for the characterization of novel compounds.
Introduction and Significance
This compound belongs to the class of aminopyridines, which are recognized as important pharmacophores in medicinal chemistry. The 2-aminopyridine moiety, in particular, is a key structural component in a variety of bioactive molecules and serves as a versatile building block in the synthesis of complex pharmaceuticals.[1] The introduction of a 1-hydroxyethyl group at the 3-position adds a chiral center and a functional handle for further molecular elaboration, making this compound a potentially valuable intermediate for creating diverse chemical libraries for drug discovery. Its structure suggests potential applications in the development of agents targeting a range of biological pathways, including those involved in neurological disorders and inflammatory processes.[1]
Molecular Structure and Identification
The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 2-position and a 1-hydroxyethyl group at the 3-position.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 869567-91-9 | [2] |
| Molecular Formula | C₇H₁₀N₂O | [2][3] |
| Molecular Weight | 138.17 g/mol | [2][3] |
| Synonyms | (S)-1-(2-aminopyridin-3-yl)ethan-1-ol | [3] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction and Remarks |
| Melting Point (°C) | 65-75 | The parent compound, 3-aminopyridine, has a melting point of 60-63 °C.[4] The addition of the hydroxyethyl group would likely increase the melting point due to increased molecular weight and potential for hydrogen bonding. |
| Boiling Point (°C) | > 250 | The boiling point of the related compound 2-(3-Aminophenyl)ethanol is 293 °C.[5] Due to strong intermolecular hydrogen bonding from both the amino and hydroxyl groups, a high boiling point is expected. |
| pKa (Conjugate Acid) | 5.0 - 6.0 | The pKa of the conjugate acid of 2-(pyridin-2-yl)ethanol is 5.31.[6] The amino group at the 2-position is expected to have a slight influence on the basicity of the pyridine nitrogen. |
| LogP | ~1.3 | A LogP of 1.29830 is reported for the (S)-enantiomer, indicating moderate lipophilicity.[3] |
Solubility
The solubility of this compound is predicted based on its functional groups: an aromatic amine, a primary alcohol, and a pyridine ring.
-
Water: The presence of the amino and hydroxyl groups, capable of hydrogen bonding, suggests moderate solubility in water.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to favorable hydrogen bonding interactions.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.
-
Nonpolar Solvents (e.g., Hexane): Low solubility is expected due to the polar nature of the molecule.
Spectroscopic Profile (Predicted)
The following sections detail the predicted spectroscopic data for this compound, which are essential for its identification and characterization. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present.
¹H NMR Spectroscopy
-
Pyridine Ring Protons (3H, in the range of δ 6.5-8.0 ppm): Three distinct signals are expected, likely appearing as doublets or doublets of doublets.
-
Amino Protons (2H, broad singlet, δ 4.5-5.5 ppm): The chemical shift can vary depending on the solvent and concentration.
-
Hydroxyl Proton (1H, broad singlet, δ 3.0-4.0 ppm): The chemical shift is also solvent and concentration-dependent.
-
Methine Proton (-CH(OH)-) (1H, quartet, δ 4.8-5.2 ppm): This proton is coupled to the adjacent methyl protons.
-
Methyl Protons (-CH₃) (3H, doublet, δ 1.3-1.6 ppm): These protons are coupled to the adjacent methine proton.
¹³C NMR Spectroscopy
-
Pyridine Ring Carbons (5C, in the range of δ 110-160 ppm): Five distinct signals are expected, with the carbon bearing the amino group (C2) being the most upfield.
-
Methine Carbon (-CH(OH)-) (1C, δ 65-75 ppm): The attachment to the electronegative oxygen atom results in a downfield shift.[9][10]
-
Methyl Carbon (-CH₃) (1C, δ 20-30 ppm): This signal is expected in the typical aliphatic region.[9][10]
Infrared (IR) Spectroscopy
-
O-H Stretch (alcohol): Broad band around 3200-3600 cm⁻¹.
-
N-H Stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C and C=N Stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (alcohol): Strong band around 1050-1150 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 138.
-
Major Fragmentation Pathways:
-
Loss of a methyl group (-CH₃) to give a fragment at m/z = 123.
-
Loss of water (-H₂O) from the molecular ion.
-
Cleavage of the C-C bond between the pyridine ring and the ethanol side chain.
-
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to this compound involves the reduction of the corresponding ketone, 1-(2-aminopyridin-3-yl)ethanone.
Caption: Proposed synthesis of this compound via reduction.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 1-(2-aminopyridin-3-yl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reactivity
The reactivity of this compound is dictated by its three primary functional groups:
-
Amino Group: The primary amino group is nucleophilic and can undergo typical reactions such as acylation, alkylation, and formation of Schiff bases.
-
Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted to a leaving group for subsequent nucleophilic substitution.
-
Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although the activating effect of the amino group can also facilitate electrophilic substitution under certain conditions.
Experimental Characterization Workflow
The following workflow outlines the standard procedures for the comprehensive characterization of a synthesized batch of this compound.
Caption: A standard workflow for the characterization of this compound.
Computational Properties and Drug-Likeness
In modern drug discovery, computational (in silico) methods are routinely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities.[11][12][13]
Table 3: Predicted ADME and Drug-Likeness Properties
| Parameter | Predicted Value | Significance |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Indicates good potential for oral absorption and cell permeability. |
| Number of Hydrogen Bond Donors | 2 (OH, NH₂) | Conforms to Lipinski's Rule of Five. |
| Number of Hydrogen Bond Acceptors | 3 (N, N, O) | Conforms to Lipinski's Rule of Five. |
| Lipinski's Rule of Five | Compliant | Suggests drug-like properties. |
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the known hazards of related aminopyridines, caution should be exercised. Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a detailed profile of this compound, constructed from a combination of analog data, chemical principles, and computational predictions. While direct experimental data is sparse, the information presented herein offers a solid foundation for researchers and drug development professionals working with this compound. The proposed synthetic route and characterization workflow provide practical guidance for its preparation and validation in a laboratory setting. As with any novel compound, it is recommended that users independently verify its properties and handle it with appropriate safety precautions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 869567-91-9|this compound|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 5. 2-(3-Aminophenyl)ethanol | 52273-77-5 [chemicalbook.com]
- 6. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1-(2-Aminopyridin-3-yl)ethanol
Introduction
1-(2-Aminopyridin-3-yl)ethanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which combines a 2-aminopyridine core with a chiral ethanol side chain, presents a versatile scaffold for the synthesis of novel therapeutic agents. The 2-aminopyridine moiety is a well-known pharmacophore found in a variety of biologically active molecules, while the hydroxyl and amino groups offer key sites for hydrogen bonding and further functionalization.
Accurate structural elucidation and characterization of such molecules are paramount for advancing research and ensuring the integrity of developmental pathways. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools in this process. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with related chemical structures.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound dictates its unique spectroscopic fingerprint. The molecule, with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol , comprises several key functional groups that give rise to characteristic signals in different spectroscopic analyses.[1][2]
-
2-Aminopyridine Ring : This aromatic system includes three distinct protons (H-4, H-5, H-6) and five carbon atoms, each in a unique electronic environment. The amino group (-NH₂) significantly influences the electron density of the ring and provides characteristic N-H signals.
-
Ethanol Side Chain : This aliphatic portion contains a chiral center at the carbon bearing the hydroxyl group (CH-OH), a methine proton, a methyl group (-CH₃), and a hydroxyl proton (-OH). These features will produce distinct signals in NMR and IR spectroscopy.
Logical Structure Diagram
Caption: Key structural components of this compound and their corresponding spectroscopic analysis techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra for this specific molecule are not widely published, a highly accurate prediction can be made based on established chemical shift principles and data from analogous compounds.[3][4] The analysis is presented for a standard solvent like CDCl₃ or DMSO-d₆.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aminopyridine ring protons will appear in the aromatic region, while the ethanol side chain protons will be in the aliphatic region.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | ~7.9 - 8.1 | Doublet of doublets (dd) | ~5.0, 2.0 | 1H |
| H-4 (Pyridine) | ~7.3 - 7.5 | Doublet of doublets (dd) | ~7.5, 2.0 | 1H |
| H-5 (Pyridine) | ~6.6 - 6.8 | Doublet of doublets (dd) | ~7.5, 5.0 | 1H |
| -NH₂ (Amino) | ~4.5 - 5.5 | Broad singlet (br s) | - | 2H |
| -CH(OH) (Methine) | ~4.9 - 5.1 | Quartet (q) | ~6.5 | 1H |
| -OH (Hydroxyl) | Variable (Broad) | Singlet (s) | - | 1H |
| -CH₃ (Methyl) | ~1.4 - 1.6 | Doublet (d) | ~6.5 | 3H |
Interpretation:
-
Aromatic Region (δ 6.5-8.5 ppm): The three pyridine protons (H-4, H-5, H-6) are diastereotopic and will appear as distinct doublets of doublets due to mutual coupling. H-6 is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. H-5 is expected to be the most upfield.
-
Amino Protons (δ 4.5-5.5 ppm): The two protons of the amino group will typically appear as a broad singlet. The chemical shift can be highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Aliphatic Region (δ 1.0-5.5 ppm): The methine proton (-CH(OH)) is adjacent to both the methyl group and the aromatic ring, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a doublet, being split by the single methine proton. The hydroxyl proton signal is often broad and its position is variable.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine, C-NH₂) | ~158 - 160 |
| C-6 (Pyridine) | ~147 - 149 |
| C-4 (Pyridine) | ~137 - 139 |
| C-3 (Pyridine, C-CH(OH)) | ~125 - 127 |
| C-5 (Pyridine) | ~113 - 115 |
| -CH(OH) (Methine) | ~65 - 68 |
| -CH₃ (Methyl) | ~23 - 26 |
Interpretation:
-
The carbon atom attached to the amino group (C-2) is expected to be the most deshielded (highest chemical shift) among the ring carbons.[5]
-
The other aromatic carbons will have distinct shifts based on their position relative to the nitrogen atom and the two substituents.
-
In the aliphatic region, the methine carbon (-CH(OH)) will be significantly downfield (~65-68 ppm) due to the direct attachment of the electronegative oxygen atom.[6] The methyl carbon (-CH₃) will appear at a much higher field (~23-26 ppm).
NMR Structural Correlation Diagram
References
- 1. lookchem.com [lookchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to the Solubility and Stability of 1-(2-Aminopyridin-3-yl)ethanol for Pharmaceutical Development
This guide provides an in-depth exploration of the critical physicochemical properties of 1-(2-Aminopyridin-3-yl)ethanol, a key heterocyclic intermediate in modern drug discovery. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure the successful progression of new chemical entities from the laboratory to clinical applications. This document offers both foundational knowledge and actionable experimental protocols to empower research and development.
Introduction: The Imperative of Physicochemical Profiling
In the landscape of pharmaceutical development, the intrinsic properties of an active pharmaceutical ingredient (API) or a key intermediate like this compound dictate its developability. Solubility influences bioavailability, formulation strategies, and process chemistry, while stability determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy. For aminopyridine derivatives, which are prevalent scaffolds in medicinal chemistry, these parameters can be particularly sensitive to environmental factors.[1] This guide will provide the necessary frameworks for a comprehensive assessment of this compound.
Physicochemical Properties at a Glance
A foundational understanding of the molecule is the first step.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | Likely an off-white to yellow or brown crystalline solid | [3] |
| pKa | Estimated to be around 5.2-6.0 for the pyridine nitrogen | [4][5] |
The presence of a basic aminopyridine core and a polar ethanol side chain suggests a molecule with the potential for hydrogen bonding and pH-dependent solubility.
Solubility Determination: A Multipronged Approach
Recommended Solvents for Screening
A diverse panel of solvents should be employed to construct a comprehensive solubility profile:
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate-buffered saline).
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol, Water.
-
Polar Aprotic Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Non-Polar Solvents: Dichloromethane (DCM), Ethyl Acetate, Toluene.
Experimental Protocol: The Shake-Flask Method
The gold-standard shake-flask method is recommended for its reliability.[6]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
Thermostatically controlled shaker
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)
-
Validated HPLC-UV or LC-MS/MS method for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial for ensuring saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker (e.g., at 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Data Presentation: The results should be compiled into a clear table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| pH 1.2 Buffer | 25 | Experimental Data |
| pH 7.4 Buffer | 25 | Experimental Data |
| Ethanol | 25 | Experimental Data |
| Acetonitrile | 25 | Experimental Data |
| DMSO | 25 | Experimental Data |
Stability Assessment and Forced Degradation Studies
Stability testing is critical to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8][9] Forced degradation, or stress testing, is an essential component of this process, providing insights into the intrinsic stability of the molecule.[10][11][12]
Development of a Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of any stability study. A High-Performance Liquid Chromatography (HPLC) method with UV detection is often suitable for aromatic, UV-absorbing molecules like this compound.
Starting Point for Method Development:
-
Column: A C18 reversed-phase column is a good starting point.[13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from potential degradants.[4][5][14]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by a photodiode array detector scan, likely around 250-280 nm) should be employed.[13][15]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust. The key is to demonstrate that the method can resolve the parent peak from all potential degradation products.
Forced Degradation Protocol
Forced degradation studies should be conducted on a single batch of this compound to establish its degradation profile under various stress conditions.[7][16]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours. The aminopyridine moiety may be susceptible to hydrolysis under extreme pH conditions.[10][17]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours. The pyridine nitrogen can be susceptible to oxidation.[10]
-
Thermal Degradation: Solid-state sample at 80 °C for 72 hours.
-
Photostability: The solid drug substance should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18][19] N-heterocyclic compounds can be susceptible to photolysis.[20]
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the samples to the stress conditions for the specified duration.
-
At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Perform a mass balance calculation to ensure that the sum of the parent compound and all degradation products accounts for the initial concentration.
Long-Term Stability Study Protocol
To determine the re-test period or shelf life, long-term stability studies under ICH-prescribed conditions are necessary.[8][21][22]
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Procedure:
-
Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.[7][21]
-
Place a sufficient number of samples in stability chambers maintained at the specified conditions.
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[7][8]
-
Analyze the samples for appearance, assay, and degradation products using the stability-indicating method.
Data Presentation: The stability data should be tabulated, showing the change in assay value and the growth of any impurities over time.
| Time Point (months) | Storage Condition | Assay (%) | Total Impurities (%) |
| 0 | - | Initial Data | Initial Data |
| 3 | 25°C/60%RH | Experimental Data | Experimental Data |
| 6 | 25°C/60%RH | Experimental Data | Experimental Data |
| 3 | 40°C/75%RH | Experimental Data | Experimental Data |
| 6 | 40°C/75%RH | Experimental Data | Experimental Data |
Visualization of Experimental Workflows
Visualizing the experimental workflows can provide a clear and concise overview of the processes involved.
Solubility Determination Workflow
Caption: Workflow for solubility determination via the shake-flask method.
Forced Degradation and Stability Study Workflow
Caption: Workflow for stability assessment of this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. By following these protocols, researchers can generate the critical data needed to make informed decisions during drug development, from lead optimization and formulation to defining storage and handling procedures. The insights gained from these studies are indispensable for ensuring the quality, safety, and efficacy of any potential drug candidate derived from this important chemical entity. Future work should focus on the isolation and structural elucidation of any significant degradation products to fully understand the stability profile of the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 869567-91-9|this compound|BLD Pharm [bldpharm.com]
- 3. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. pharmacyboard.gov.sl [pharmacyboard.gov.sl]
- 9. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]
- 10. benchchem.com [benchchem.com]
- 11. ajrconline.org [ajrconline.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 14. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 15. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onyxipca.com [onyxipca.com]
- 17. researchgate.net [researchgate.net]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. edaegypt.gov.eg [edaegypt.gov.eg]
- 22. gmpsop.com [gmpsop.com]
An In-depth Technical Guide to the Potential Derivatives and Analogues of 1-(2-Aminopyridin-3-yl)ethanol for Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This technical guide focuses on the therapeutic potential of 1-(2-aminopyridin-3-yl)ethanol, a molecule that, while not extensively studied itself, presents a rich platform for the generation of novel derivatives and analogues. We will explore the synthesis of this core structure, delve into multifaceted derivatization strategies, and propose a framework for the systematic biological evaluation of the resulting compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics, providing both the theoretical underpinnings and practical methodologies required to unlock the potential of this promising chemical scaffold.
The Core Moiety: this compound
Rationale for Exploration
The 2-aminopyridine nucleus is a privileged structure in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents.[1][3] The title compound, this compound, integrates this key heterocycle with a chiral ethanol substituent, offering three distinct points for chemical modification: the exocyclic amino group, the hydroxyl group, and the pyridine ring itself. This trifecta of reactive sites provides a versatile foundation for the construction of diverse chemical libraries, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize biological activity and drug-like characteristics.
Proposed Synthesis of the Core Moiety
Caption: Proposed synthesis of the core moiety.
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent capable of reducing ketones to secondary alcohols. Its chemoselectivity allows for the reduction of the ketone in the presence of the aminopyridine functionality.[5][6]
-
Reaction Setup: To a solution of 3-acetyl-2-aminopyridine (1.0 eq) in anhydrous methanol (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water (5 mL/mmol). Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL/mmol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.
Derivatization Strategies for Library Development
The strategic modification of the this compound core is paramount for exploring the structure-activity relationship (SAR) and developing potent and selective drug candidates. The following sections outline potential derivatization pathways at the three key functional handles.
Caption: Derivatization pathways of the core structure.
Modification of the Exocyclic Amino Group
The primary amino group at the C2 position is a versatile handle for introducing a wide range of substituents.
-
Amide Formation: Acylation with various acid chlorides or carboxylic acids (using coupling agents like HBTU) can introduce diverse aryl, heteroaryl, or alkyl groups.[7]
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides will yield sulfonamide derivatives, which are common pharmacophores.
-
N-Alkylation: Reductive amination with aldehydes or ketones can provide access to secondary and tertiary amine analogues.[8]
Derivatization of the Hydroxyl Group
The secondary alcohol provides an opportunity to modulate polarity, solubility, and target interactions.
-
Ether Synthesis: Williamson ether synthesis with alkyl halides under basic conditions can introduce lipophilic or functionalized alkyl chains.[9]
-
Esterification: Reaction with carboxylic acids or acid chlorides will form esters, which can act as prodrugs or introduce additional binding motifs.[10]
-
Carbamate Formation: Treatment with isocyanates or carbamoyl chlorides yields carbamates, a functional group present in numerous approved drugs.[7][11]
Functionalization of the Pyridine Ring
The pyridine ring can be further functionalized to explore additional chemical space.
-
Electrophilic Aromatic Substitution: The 2-amino group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution, such as halogenation, is expected to occur primarily at the C5 position.
-
Palladium-Catalyzed Cross-Coupling: A halogenated intermediate (e.g., 1-(2-amino-5-bromopyridin-3-yl)ethanol) can serve as a substrate for Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
Design and Synthesis of Structural Analogues
Beyond direct derivatization, the principles of bioisosterism can be applied to design novel analogues with potentially improved pharmacological profiles.[9]
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| Ethanol Side Chain | Methoxy, Fluoroethyl, Aminoethyl | Modulate polarity, hydrogen bonding capacity, and metabolic stability. |
| Phenyl (if introduced) | Thiophene, Pyrazole, Oxazole | Alter electronic properties, solubility, and potential for new vector interactions. |
| Amide Linker | Reverse Amide, Alkene, 1,2,3-Triazole | Improve metabolic stability and conformational rigidity. |
Framework for Biological Evaluation
A systematic biological evaluation is crucial to identify promising lead compounds. The following protocols provide a general framework for initial in vitro screening.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the concentration of which is proportional to the number of living cells.[12][13][14]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm and calculate the IC₅₀ value for each compound.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 869567-91-9|this compound|BLD Pharm [bldpharm.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Enduring Versatility of the 2-Aminopyridine Scaffold: A Technical Guide for Drug Discovery
Foreword: The Unassuming Hero of Medicinal Chemistry
In the vast and ever-expanding universe of chemical scaffolds employed in drug discovery, the 2-aminopyridine moiety stands out not for its complexity, but for its remarkable and enduring versatility. This simple, low-molecular-weight heterocycle has proven to be a veritable workhorse, serving as a foundational pharmacophore in a multitude of clinically approved drugs and investigational agents.[1] Its inherent electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal starting point for the design of potent and selective modulators of a wide array of biological targets. This technical guide, intended for researchers, medicinal chemists, and drug development professionals, aims to provide an in-depth exploration of the 2-aminopyridine core. We will delve into its synthesis, dissect its diverse pharmacological activities with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols to empower your own discovery efforts.
I. The Art of Assembly: Synthetic Strategies for 2-Aminopyridine Derivatives
The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, a diverse armamentarium of synthetic methodologies exists for the construction of substituted 2-aminopyridines. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical approach for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[2][3] For the synthesis of 2-aminopyridine derivatives, particularly 2-amino-3-cyanopyridines, MCRs offer a highly efficient and versatile strategy.
A prevalent MCR for 2-amino-3-cyanopyridines involves the condensation of an aldehyde, a methyl ketone, malononitrile, and an ammonium salt (often ammonium acetate).[4] This reaction can be performed under catalyst-free and solvent-free conditions, aligning with the principles of green chemistry.[2][5]
Experimental Protocol: Catalyst-Free, Four-Component Synthesis of 2-Amino-3-cyanopyridines [2]
-
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
-
Procedure:
-
Combine the aldehyde, acetophenone, malononitrile, and ammonium acetate in a round-bottom flask.
-
Heat the mixture at 80-100 °C with stirring for the appropriate time (typically monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the resulting solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
The proposed mechanism for this reaction involves a series of condensations and cyclization steps, as illustrated in the workflow below. The initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate derived from the ketone, and subsequent cyclization and aromatization, leads to the final product.[6]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by dramatically reducing reaction times, often from hours to minutes, while improving yields and purity.[7] This technology is particularly well-suited for the synthesis of heterocyclic compounds like 2-aminopyridines. The rapid and efficient heating provided by microwave irradiation can significantly accelerate reaction rates, especially in solvent-free conditions.[5]
II. A Spectrum of Activity: Pharmacological Applications of 2-Aminopyridine Derivatives
The true power of the 2-aminopyridine scaffold lies in its ability to serve as a versatile template for the design of inhibitors targeting a wide range of enzymes and receptors. This has led to the development of 2-aminopyridine-based compounds with potent anticancer, antimicrobial, and other therapeutic activities.
Targeting the Kinome: 2-Aminopyridines as Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyridine core has proven to be an exceptional scaffold for the development of potent and selective kinase inhibitors.
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key mediators of cytokine signaling through the JAK-STAT pathway.[8] Dysregulation of this pathway, particularly through mutations in JAK2, is a major driver of myeloproliferative neoplasms.[9] Several 2-aminopyridine derivatives have been developed as potent JAK2 inhibitors.[10][11]
The design of these inhibitors often focuses on establishing key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, while substituents on the pyridine ring and the amino group are modified to achieve potency and selectivity.[10]
Protocol for Evaluating JAK2 Inhibition [8]
-
Objective: To determine the in vitro potency of 2-aminopyridine derivatives against JAK2 kinase.
-
Assay Principle: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay, which measures the amount of ADP produced as a result of kinase activity.
-
Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate (e.g., a biotinylated peptide derived from STAT5)
-
ATP
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagents (e.g., europium-labeled anti-phospho-tyrosine antibody and streptavidin-allophycocyanin for TR-FRET, or ADP-Glo™ reagents)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense the compounds into the wells of a 384-well plate.
-
Add the JAK2 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the signal (TR-FRET or luminescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
| Compound | R1 | R2 | JAK2 IC₅₀ (nM) [10] | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |
| 1 | H | Phenyl | 50 | 10 | 15 |
| 2 | F | Phenyl | 15 | 25 | 30 |
| 3 | Cl | Phenyl | 10 | 30 | 40 |
| 4 | H | 4-Fluorophenyl | 25 | 15 | 20 |
| 16m-(R) | H | (R)-1-(4-chlorophenyl)ethyl | 3 | 85 | 76 |
Table 1: Structure-Activity Relationship of 2-Aminopyridine Derivatives as JAK2 Inhibitors.
The SAR data in Table 1 suggests that substitution at the R1 and R2 positions significantly impacts JAK2 inhibitory activity and selectivity. For instance, the introduction of a chiral amine at the R2 position in compound 16m-(R) leads to a significant increase in potency and selectivity against other JAK isoforms.[10]
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[12] Its aberrant activation is a frequent event in many human cancers.[13] 2-Aminopyridine derivatives have been explored as inhibitors of this pathway, with some compounds demonstrating dual PI3K/mTOR inhibitory activity.[14][15] A previous study has shown that certain 2-aminopyridine derivatives can inhibit the PI3K-AKT-mTOR signaling pathway and exhibit selective cytotoxicity towards metastatic prostate cancer cells.[14]
Combating Infectious Diseases: Antimicrobial 2-Aminopyridines
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. The 2-aminopyridine scaffold has emerged as a promising starting point for the development of new antimicrobial compounds.[16][17]
Several studies have reported the synthesis and evaluation of 2-aminopyridine derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[16][17] For example, certain 2-amino-3-cyanopyridine derivatives have shown potent activity against Staphylococcus aureus and Bacillus subtilis.[16]
The mechanism of action of these antibacterial agents is still under investigation, but it is hypothesized that they may interfere with essential cellular processes such as DNA replication, protein synthesis, or cell wall biosynthesis. Molecular docking studies have suggested potential interactions with key bacterial enzymes.[16]
Protocol: Minimum Inhibitory Concentration (MIC) Assay [18][19][20]
-
Objective: To determine the lowest concentration of a 2-aminopyridine derivative that inhibits the visible growth of a specific bacterium.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target bacterium. The growth is assessed visually or by measuring optical density after a defined incubation period.
-
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
-
| Compound | Substituent on Amino Group | MIC (μg/mL) vs. S. aureus [16] | MIC (μg/mL) vs. B. subtilis [16] |
| 2a | Benzyl | > 125 | > 125 |
| 2b | Phenethyl | > 125 | > 125 |
| 2c | Cyclohexyl | 0.039 | 0.039 |
| 2d | Propyl | > 125 | > 125 |
Table 2: Antibacterial Activity of 2-Amino-3-cyanopyridine Derivatives.
The SAR data in Table 2 clearly indicates that the nature of the substituent on the amino group plays a critical role in the antibacterial activity. The presence of a cyclohexyl group in compound 2c leads to a dramatic increase in potency compared to other alkyl and arylalkyl substituents.[16]
III. Conclusion and Future Perspectives
The 2-aminopyridine scaffold continues to be a cornerstone of modern medicinal chemistry, offering a remarkable blend of synthetic accessibility and pharmacological versatility. This technical guide has provided a glimpse into the diverse synthetic strategies for accessing these valuable compounds and has highlighted their significant potential as kinase inhibitors and antimicrobial agents. The detailed experimental protocols and SAR analyses presented herein are intended to serve as a practical resource for researchers in their quest for novel therapeutics.
As our understanding of disease biology deepens, the 2-aminopyridine core will undoubtedly continue to be a fertile ground for the discovery of next-generation medicines. Future efforts will likely focus on the development of even more selective and potent inhibitors, the exploration of novel therapeutic applications, and the application of advanced synthetic methodologies to further expand the chemical space around this unassuming yet powerful pharmacophore.
IV. References
-
BenchChem. (2025). Application Notes and Protocols for 2-Aminopyridine Derivatives in Drug Discovery Screening. BenchChem.
-
BenchChem. (2025). Application Note & Protocols: Synthesis and SAR Studies of 2-Aminopyridine Derivatives as Selective JAK2 Inhibitors. BenchChem.
-
Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in myeloproliferative neoplasms. Seminars in cancer biology, 23(4), 225-234.
-
Benzenine, D., Aissaoui, N., Choukchou-Braham, N., Galiano, S., Chermann, J. C., & Debache, A. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Chemistry Proceedings, 3(1), 125.
-
Kibou, Z., Aissaoui, N., El-Ammari, L., Choukchou-Braham, N., Ben-Ammar, L., & Villemin, D. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
-
Benzenine, D., Aissaoui, N., Choukchou-Braham, N., Galiano, S., Chermann, J. C., & Debache, A. (2020). Four-component synthesis of 2-aminopyridines. ResearchGate.
-
Nagashree, S., Mallu, P., & Karthik, C. S. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.
-
Kibou, Z., Aissaoui, N., El-Ammari, L., Choukchou-Braham, N., Ben-Ammar, L., & Villemin, D. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
-
Wang, X., Sun, T., Zhang, H., Li, Y., Li, Y., Zhang, L., ... & Geng, M. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. European journal of medicinal chemistry, 192, 112190.
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health.
-
The Analysis of the PI3K-AKT-mTOR Pathway and Mitochondria Modulation by a 2-Aminopyridine Compound Using the Metastatic Prostate Cancer Cell Line PC-3. (2025). Preprints.org.
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). National Institutes of Health.
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2025). ResearchGate.
-
Benzenine, D., Aissaoui, N., Choukchou-Braham, N., Galiano, S., Chermann, J. C., & Debache, A. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Semantic Scholar.
-
Synthesis of 2-aminopyridines. (2021). ResearchGate.
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2020). East China Normal University.
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2015). ResearchGate.
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2018). MDPI.
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI.
-
BenchChem. (2025). Application Notes and Protocols for Antimicrobial Screening of Novel 2-Aminobenzamide Derivatives. BenchChem.
-
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2018). ACS Publications.
-
BenchChem. (2025). Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridine Derivatives. BenchChem.
-
Unveiling the Therapeutic Potential of the 2-Aminopyridine Scaffold: A Technical Whitepaper. (2025). BenchChem.
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed.
-
Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). PubMed.
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate.
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2016). National Institutes of Health.
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2021). ACS Omega.
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed.
-
Recent Development in Targeting PI3K-Akt-mTOR Signaling for Anticancer Therapeutic Strategies. (2017). Anti-Cancer Agents in Medicinal Chemistry.
-
Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). PubMed Central.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 13. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and MSDS for 1-(2-Aminopyridin-3-yl)ethanol
An In-depth Technical Guide to the Safe Handling of 1-(2-Aminopyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document has been prepared to provide comprehensive safety guidance for this compound. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, the information herein is synthesized from data on structurally related compounds, including pyridine, aminopyridines, and amino alcohols. It is imperative that this guide is used in conjunction with standard laboratory safety practices and a thorough risk assessment for the specific experimental context.
Introduction and Compound Profile
This compound is a substituted aminopyridine derivative. The presence of the aminopyridine core suggests that this compound shares toxicological and handling characteristics with other aminopyridines, which are known to be toxic and require careful handling.[1] The ethanol substituent may influence its physical properties, such as solubility and reactivity. This guide provides a framework for managing the risks associated with the handling and use of this compound in a research and development setting.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 869567-91-9[2]
-
Molecular Formula: C₇H₁₀N₂O
-
Molecular Weight: 138.17 g/mol [3]
Table 1: Estimated Physicochemical Properties (Note: These are estimated values based on the structure and data from related compounds.)
| Property | Value | Source/Justification |
| Appearance | Likely a solid at room temperature | Based on related aminopyridine compounds.[3] |
| Boiling Point | > 200 °C | Higher than pyridine due to the ethanol group capable of hydrogen bonding. |
| Solubility | Soluble in water and polar organic solvents | The ethanol and amino groups increase polarity and potential for hydrogen bonding.[4] |
| Stability | Stable under recommended storage conditions. May be sensitive to light and air. | Pyridine derivatives can be hygroscopic and sensitive to oxidation.[5] |
Hazard Identification and GHS Classification (Inferred)
Table 2: Inferred GHS Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | 💀 | Danger/Warning | H301: Toxic if swallowed / H302: Harmful if swallowed[6] |
| Acute Toxicity, Dermal | Category 3/4 | 💀 | Danger/Warning | H311: Toxic in contact with skin / H312: Harmful in contact with skin[8] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[6] |
| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation[6] |
This inferred classification underscores the need for stringent safety measures.
Toxicological Profile: An Evidence-Based Assessment
The primary toxicological concern with aminopyridines is their effect on the nervous system.[1] They are known to be readily absorbed through the skin and gastrointestinal tract.[1]
-
Acute Effects: Exposure can lead to symptoms such as dizziness, headache, nausea, and respiratory irritation.[4] Ingestion can be particularly dangerous.[5]
-
Dermal and Ocular Effects: Direct contact is expected to cause skin and serious eye irritation.[8][9] Prolonged contact may lead to more severe local effects.
-
Inhalation: While likely a solid, any dust or aerosol generated can cause respiratory tract irritation.
-
Chronic Effects: There is a lack of data on the chronic effects of this specific compound. However, due to the pyridine moiety, potential effects on the liver, kidneys, and central nervous system should be considered with repeated exposure.[9]
Core Directive: Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with this compound.
Engineering Controls: The First Line of Defense
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[10]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for PPE selection.
Caption: PPE selection workflow for handling this compound.
Step-by-Step PPE Protocol:
-
Gloves: Wear nitrile or neoprene gloves.[5] Latex gloves are not recommended.[5] Always double-glove if there is a high risk of exposure.
-
Eye Protection: Chemical splash goggles are mandatory.[4]
-
Lab Coat: A fully buttoned lab coat should be worn to protect against skin contact.[9]
-
Face Shield: Use a face shield in addition to goggles when there is a significant risk of splashing.[11]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[8][9]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures: Preparedness and Response
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[5][12] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Spill Response Protocol
The following workflow should be initiated in the event of a spill.
Caption: Step-by-step spill response workflow.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Immediately evacuate the spill area and inform your supervisor and colleagues.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or generates dust.[9]
-
Contain: For solid spills, carefully sweep up the material. For liquid spills, use an inert absorbent material like sand or vermiculite to contain it.[4] Do not use combustible materials.
-
Collect: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13]
-
Hazards: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in labeled, sealed containers.
-
Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While specific safety data for this compound is limited, a comprehensive safety protocol can be established by analyzing its structural components. The aminopyridine core dictates a need for high caution due to its potential toxicity. By adhering to the engineering controls, PPE requirements, and emergency procedures outlined in this guide, researchers can handle this compound with a high degree of safety. A thorough, experiment-specific risk assessment should always be performed before commencing any new work.
References
- 1. epa.gov [epa.gov]
- 2. 869567-91-9|this compound|BLD Pharm [bldpharm.com]
- 3. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. chemdmart.com [chemdmart.com]
- 7. fishersci.com [fishersci.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. gerpac.eu [gerpac.eu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. fishersci.com [fishersci.com]
Methodological & Application
The Versatile Building Block: Application Notes for 1-(2-Aminopyridin-3-yl)ethanol in Organic Synthesis
Introduction: Unlocking Complexity with a Simple Scaffold
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds, particularly those containing the pyridine nucleus, form the backbone of a significant portion of pharmaceuticals and agrochemicals. Among the myriad of pyridine-based synthons, 1-(2-aminopyridin-3-yl)ethanol emerges as a particularly versatile and valuable building block. Its unique arrangement of a primary amino group, a secondary alcohol, and the pyridine ring nitrogen within a compact framework offers a rich tapestry of reactive sites. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers and scientists in the field of organic synthesis. The strategic placement of functional groups allows for a diverse range of transformations, making it an ideal starting point for the construction of complex, polycyclic systems of therapeutic interest.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. The table below summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Off-white to yellow solid | Inferred from similar compounds |
| CAS Number | 869567-91-9 | [2] |
| Canonical SMILES | CC(O)C1=CC=CN=C1N | [3] |
The reactivity of this compound is governed by the interplay of its three key functional groups: the nucleophilic primary amino group at the 2-position, the secondary alcohol, and the pyridine ring nitrogen. The amino group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. The secondary alcohol can be oxidized to the corresponding ketone or undergo esterification and etherification. The strategic proximity of the amino and hydroxyl groups allows for intramolecular cyclization reactions, providing a facile entry into fused heterocyclic systems.
Synthesis of this compound: A Practical Protocol
The efficient synthesis of this compound is a critical first step for its widespread application. Two primary retrosynthetic disconnections are considered: the reduction of a ketone precursor and the addition of a methyl group to an aldehyde. Herein, we provide a detailed protocol based on the Grignard reaction with 2-aminonicotinaldehyde, a commercially available starting material.[4][5]
Protocol 1: Synthesis via Grignard Reaction
This protocol details the synthesis of this compound from 2-aminonicotinaldehyde and methylmagnesium bromide.
Reaction Scheme:
A schematic of the Grignard reaction to synthesize this compound.
Materials:
-
2-Aminonicotinaldehyde (1.0 eq)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-aminonicotinaldehyde (1.0 eq) and anhydrous THF. Cool the resulting solution to 0 °C in an ice bath.
-
Grignard Addition: Add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction of a Grignard reagent with an aldehyde is a classic method for the formation of secondary alcohols.[6][7][8][9]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Expected Yield: 75-85%
Application as a Building Block in Heterocyclic Synthesis
The true utility of this compound lies in its ability to serve as a versatile precursor for a variety of more complex heterocyclic scaffolds. The presence of both an amino and a hydroxyl group in a 1,4-relationship with the pyridine ring nitrogen allows for a range of cyclization strategies.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that are prevalent in many biologically active compounds.[10][11][12][13][14] The following protocol describes a one-pot, three-component reaction to construct a substituted imidazo[1,2-a]pyridine.
Reaction Scheme:
A general scheme for the synthesis of imidazo[1,2-a]pyridines.
Materials:
-
This compound (1.0 eq)
-
Aryl aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.1 eq)
-
Scandium(III) triflate (Sc(OTf)₃, 10 mol%)
-
Methanol
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), the aryl aldehyde (1.0 eq), and Sc(OTf)₃ (10 mol%) in methanol.
-
Reagent Addition: Add the isocyanide (1.1 eq) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C for 12 hours. The reaction proceeds via an initial condensation of the aminopyridine with the aldehyde to form an imine, which then undergoes a [4+1] cycloaddition with the isocyanide.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired imidazo[1,2-a]pyridine derivative.
Expected Yield: 60-75%
Protocol 3: Synthesis of Pyrido[2,3-b]pyrazine Derivatives
Pyrido[2,3-b]pyrazines are another important class of nitrogen-containing heterocycles with a range of biological activities.[15][16][17][18][19] The synthesis of these compounds can be achieved from this compound through an oxidation-condensation sequence.
Workflow Diagram:
A workflow for the synthesis of pyrido[2,3-b]pyrazines.
Part A: Oxidation to 1-(2-Aminopyridin-3-yl)ethanone
Materials:
-
This compound (1.0 eq)
-
Manganese dioxide (MnO₂, 5.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and DCM.
-
Oxidation: Add activated MnO₂ (5.0 eq) in portions to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-aminopyridin-3-yl)ethanone, which can often be used in the next step without further purification.
Part B: Condensation to form the Pyrido[2,3-b]pyrazine
Materials:
-
1-(2-Aminopyridin-3-yl)ethanone (from Part A, 1.0 eq)
-
1,2-Dicarbonyl compound (e.g., glyoxal, 1.1 eq)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve the crude 1-(2-aminopyridin-3-yl)ethanone in ethanol in a round-bottom flask.
-
Condensation: Add the 1,2-dicarbonyl compound (1.1 eq) and a catalytic amount of acetic acid.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by recrystallization or column chromatography to afford the desired pyrido[2,3-b]pyrazine derivative.
Expected Yield: 55-70% over two steps.
Conclusion: A Gateway to Molecular Diversity
This compound represents a powerful and versatile building block in the synthetic chemist's toolbox. Its straightforward synthesis and the presence of multiple, strategically positioned reactive sites provide a gateway to a wide array of complex heterocyclic structures. The protocols detailed herein offer a practical guide for the preparation and subsequent utilization of this valuable synthon. By leveraging the unique reactivity of this compound, researchers can continue to explore new chemical space and develop novel molecules with the potential for significant biological and material applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 869567-91-9|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1,4]Oxazin-2(3H)-Ones | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. 7521-41-7|2-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Pyrido[2,3-b]pyrazine Derivatives (Part I) -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 19. mdpi.com [mdpi.com]
Synthesis of 1-(2-Aminopyridin-3-yl)ethanol: A Detailed Protocol for Nitro Precursor Reduction
Introduction
1-(2-Aminopyridin-3-yl)ethanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a wide range of biologically active compounds. Its structure, featuring a chiral alcohol and a vicinal amino group on a pyridine scaffold, offers multiple points for diversification, making it an attractive starting material for the development of novel therapeutics. This application note provides a comprehensive, in-depth guide for the synthesis of this compound, commencing from the commercially available precursor, 2-nitro-3-acetylpyridine. The described two-step protocol involves the selective reduction of the ketone functionality, followed by the reduction of the nitro group. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a thorough understanding of the process.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step sequence starting from 2-nitro-3-acetylpyridine. The initial step involves the selective reduction of the acetyl group to a secondary alcohol, yielding the intermediate 1-(2-nitropyridin-3-yl)ethanol. This is followed by the reduction of the nitro group to the desired primary amine. Two robust and widely applicable methods for the nitro group reduction are presented: catalytic hydrogenation and chemical reduction using tin(II) chloride.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Nitro Precursor, 1-(2-Nitropyridin-3-yl)ethanol
The first stage of the synthesis focuses on the selective reduction of the ketone in 2-nitro-3-acetylpyridine. Sodium borohydride (NaBH4) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity for reducing ketones and aldehydes in the presence of less reactive functional groups, such as nitroarenes.[1][2] The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also serves as a proton source for the workup.
Experimental Protocol: Ketone Reduction
Materials and Reagents:
-
2-Nitro-3-acetylpyridine
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-3-acetylpyridine (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-(2-nitropyridin-3-yl)ethanol.
Expected Characterization of 1-(2-nitropyridin-3-yl)ethanol:
The structure of the intermediate can be confirmed by standard spectroscopic methods. Based on analogous compounds, the following spectral characteristics are expected[3]:
-
¹H NMR: Resonances corresponding to the pyridine ring protons, a quartet for the methine proton of the alcohol, and a doublet for the methyl group.
-
¹³C NMR: Signals for the pyridine ring carbons, the methine carbon bearing the hydroxyl group, and the methyl carbon.
-
IR: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch, and characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹).
Part 2: Reduction of the Nitro Precursor to this compound
The second and final step is the reduction of the nitro group of 1-(2-nitropyridin-3-yl)ethanol to the corresponding amine. Two effective methods are detailed below: catalytic hydrogenation with palladium on carbon (Pd/C) and chemical reduction with tin(II) chloride (SnCl₂). The choice of method may depend on the available equipment, scale of the reaction, and tolerance of other functional groups in more complex substrates.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[4] Palladium on carbon is a commonly used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.
Caption: Workflow for catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
Materials and Reagents:
-
1-(2-Nitropyridin-3-yl)ethanol
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite® or other filter aid
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(2-nitropyridin-3-yl)ethanol (1.0 eq) in ethanol or methanol (15-20 mL per gram of substrate) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
Method B: Tin(II) Chloride Reduction
Reduction with tin(II) chloride in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.[4] This method is particularly useful when catalytic hydrogenation is not feasible.
Experimental Protocol: Tin(II) Chloride Reduction
Materials and Reagents:
-
1-(2-Nitropyridin-3-yl)ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-(2-nitropyridin-3-yl)ethanol (1.0 eq) in ethanol (10-15 mL per gram of substrate).
-
Add tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Carefully add concentrated hydrochloric acid (a few drops to initiate the reaction, then adjust as needed to maintain an acidic pH).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
To address the formation of tin salts, it is recommended to add a 5 M NaOH solution until the tin salts redissolve, and good phase separation is achieved.[5]
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude product.
Purification and Characterization
The crude this compound obtained from either method can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol. For the purification of aminopyridine derivatives, cation-exchange chromatography can also be an effective method.[3][6]
Expected Characterization of this compound:
-
¹H NMR: The spectrum is expected to show signals for the pyridine ring protons, a quartet for the methine proton, a doublet for the methyl group, and a broad singlet for the amino (NH₂) and hydroxyl (OH) protons.
-
¹³C NMR: The spectrum should display the expected number of signals for the aromatic and aliphatic carbons.
-
IR: The IR spectrum will show characteristic broad N-H stretching bands for the primary amine in the range of 3200-3400 cm⁻¹, in addition to the O-H stretch.[7][8] The characteristic nitro group absorptions will be absent.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₇H₁₀N₂O.
| Compound | Molecular Formula | Molecular Weight | Key IR Peaks (cm⁻¹) |
| 2-Nitro-3-acetylpyridine | C₇H₆N₂O₃ | 166.14 | ~1700 (C=O), ~1530 & 1350 (NO₂) |
| 1-(2-Nitropyridin-3-yl)ethanol | C₇H₈N₂O₃ | 168.15 | ~3400 (O-H), ~1530 & 1350 (NO₂) |
| This compound | C₇H₁₀N₂O | 138.17 | ~3400 (O-H), ~3300 & 3200 (N-H) |
Safety and Handling Precautions
-
Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with moisture.[1][2]
-
Palladium on carbon: Can be pyrophoric, especially when dry and saturated with hydrogen. Handle under an inert atmosphere and do not allow the filter cake to dry in the air.
-
Tin(II) chloride and Hydrochloric acid: Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane, methanol, and ethanol are flammable and should be handled in a fume hood away from ignition sources.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-nitro-3-acetylpyridine. By offering two distinct and effective methods for the critical nitro reduction step, this guide provides flexibility for researchers based on their laboratory setup and specific needs. The inclusion of the underlying chemical principles and expected characterization data aims to empower scientists to not only successfully replicate this synthesis but also to adapt and troubleshoot the procedure for their unique research objectives.
References
- 1. orientjchem.org [orientjchem.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1,4]Oxazin-2(3H)-Ones | Semantic Scholar [semanticscholar.org]
- 5. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminopyridine [webbook.nist.gov]
Application Notes & Protocols: Experimental Design for Reactions of 1-(2-Aminopyridin-3-yl)ethanol
Introduction and Scope
The aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] 1-(2-Aminopyridin-3-yl)ethanol is a particularly valuable bifunctional building block, possessing a primary nucleophilic amino group and a secondary alcohol on an adjacent position. This unique arrangement allows for a diverse range of chemical transformations, most notably the synthesis of fused heterocyclic systems which are of significant interest in drug discovery.[1][4]
This document provides a detailed guide for researchers on the experimental setup, execution, and analysis of reactions involving this compound. We will focus on a representative and highly useful transformation: the synthesis of a pyrido[2,3-b][4][5]oxazine derivative through intramolecular cyclization. The principles and protocols detailed herein are designed to be adaptable for various other reactions involving this versatile substrate.
Scientific Foundation: Reactivity and Mechanistic Rationale
The reactivity of this compound is governed by the interplay of its three key structural features:
-
2-Amino Group: A potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. Its position on the pyridine ring influences the ring's electronic properties.
-
Secondary Alcohol: A nucleophile that can be targeted for esterification, etherification, or oxidation. Its proximity to the amino group is crucial for intramolecular cyclization reactions.
-
Pyridine Ring: A heteroaromatic system that provides a rigid scaffold and can engage in various transformations.
Our model reaction is the cyclization using a carbonylating agent, such as triphosgene, to form a cyclic carbamate, specifically a pyrido[2,3-b][4][5]oxazin-2(1H)-one ring system.
Causality of Experimental Choices:
-
Choice of Cyclizing Agent: Triphosgene is a stable, crystalline solid that serves as a safer and more convenient alternative to gaseous phosgene. In solution, it equilibrates to form phosgene in situ, which acts as the electrophilic carbonyl source.
-
Solvent Selection: Anhydrous, aprotic solvents like Tetrahydrofuran (THF) or Dioxane are essential. Protic solvents (e.g., ethanol, water) would competitively react with the highly electrophilic phosgene intermediate, compromising the yield of the desired product.
-
Base Requirement: A non-nucleophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is critical. Its primary role is to scavenge the HCl generated during the reaction. Without a base, the HCl would protonate the starting material's amino group and the pyridine nitrogen, deactivating them towards the desired reaction.
-
Temperature Control: The initial reaction of the amino group with phosgene is highly exothermic. Performing the addition at a reduced temperature (0 °C) allows for controlled reaction kinetics, preventing side reactions and degradation. Subsequent warming to ambient temperature or reflux provides the necessary energy to drive the second, intramolecular cyclization step to completion.
Logical Workflow: From Reagents to Purified Product
The following diagram illustrates the logical progression of the experimental procedure.
Caption: Overall experimental workflow for the synthesis of a pyrido[2,3-b][4][5]oxazin-2(1H)-one.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-methyl-3,4-dihydro-1H-pyrido[2,3-b][4][5]oxazin-2-one from this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% Purity | BLDpharm[6], Fluorochem[7] |
| Triphosgene (bis(trichloromethyl) carbonate) | ≥98% Purity | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, Anhydrous | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Sodium Sulfate (Anhydrous) | ACS Grade | EMD Millipore |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
-
Equipment: Round-bottom flasks, magnetic stirrer, stir bars, condenser, nitrogen inlet/outlet, dropping funnel, ice bath, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).
Step-by-Step Methodology
Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of phosgene generated in situ.
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a rubber septum, and a 100 mL pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reagent Preparation:
-
In the three-necked flask, dissolve this compound (1.38 g, 10.0 mmol) and triethylamine (2.79 mL, 20.0 mmol, 2.0 eq.) in 80 mL of anhydrous THF.
-
In a separate dry flask, carefully dissolve triphosgene (1.19 g, 4.0 mmol, 0.4 eq.) in 20 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
-
Reaction Execution:
-
Cool the solution in the three-necked flask to 0 °C using an ice-water bath.
-
Add the triphosgene solution from the dropping funnel dropwise to the stirred reaction mixture over a period of 30 minutes. Maintain the internal temperature below 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 4-6 hours at room temperature.
-
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of 20% to 50% ethyl acetate in hexanes to isolate the pure product, 4-methyl-3,4-dihydro-1H-pyrido[2,3-b][4][5]oxazin-2-one.
-
Collect the appropriate fractions and remove the solvent in vacuo to yield the product as a solid.
-
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Starting Material | This compound (1.0 eq.) | The core bifunctional reactant. |
| Reagent 1 | Triphosgene (0.4 eq.) | Provides 1.2 eq. of phosgene in situ; efficient carbonyl source. |
| Reagent 2 | Triethylamine (2.0 eq.) | Scavenges 2 equivalents of HCl generated. |
| Solvent | Anhydrous THF | Aprotic solvent prevents reaction with phosgene. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, then drives cyclization. |
| Reaction Time | 4-6 hours | Typical duration for completion at room temp. |
| Work-up | Aqueous NaHCO₃ quench, EtOAc extraction | Neutralizes acid, isolates organic product. |
| Purification | Silica Gel Chromatography | Separates product from byproducts and impurities. |
Product Characterization and Validation
Confirming the structure of the newly synthesized heterocycle is a critical step. A multi-technique approach ensures the protocol's trustworthiness.
Analytical Workflow
Caption: A logical workflow for the characterization and structural validation of the final product.
Expected Spectroscopic Data:
-
¹H NMR: Expect to see the disappearance of the broad singlets corresponding to the -NH₂ and -OH protons of the starting material. A new singlet or broad singlet for the carbamate N-H proton should appear (typically downfield, ~8-10 ppm). The methine proton adjacent to the oxygen will likely shift downfield, and the methyl group will appear as a doublet.
-
¹³C NMR: The most significant change will be the appearance of a new resonance in the carbonyl region (~150-160 ppm) corresponding to the carbamate C=O.
-
FT-IR: Look for the disappearance of the N-H stretching bands (~3300-3400 cm⁻¹) and the broad O-H stretch (~3200-3500 cm⁻¹) of the starting material. A strong, characteristic carbonyl (C=O) stretching absorption for the cyclic carbamate should appear around 1720-1750 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (e.g., [M+H]⁺) corresponding to the calculated molecular weight of the cyclized product (C₈H₈N₂O₂ = 164.16 g/mol ).
By following this comprehensive protocol, researchers can reliably synthesize and validate novel heterocyclic structures from this compound, leveraging its unique bifunctionality for applications in drug discovery and materials science.
References
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 869567-91-9|this compound|BLD Pharm [bldpharm.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Application Notes & Protocols: A Guide to the Biological Activity Screening of 1-(2-Aminopyridin-3-yl)ethanol Derivatives
Abstract
The 1-(2-Aminopyridin-3-yl)ethanol scaffold represents a promising starting point for the discovery of novel therapeutic agents. Aminopyridine derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary biological screening of novel derivatives based on this core structure. We present detailed, field-proven protocols for evaluating antiproliferative, antimicrobial, and anti-inflammatory activities, emphasizing the scientific rationale behind experimental design and providing frameworks for data analysis and interpretation.
Introduction: The Therapeutic Potential of the Aminopyridine Scaffold
The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its monoamino and diamino derivatives, known as aminopyridines, are particularly significant due to their ability to interact with a diverse range of biological targets, often by acting as bioisosteres of the natural purine scaffold.[2][3] This interaction capability has led to the development of aminopyridine-based compounds with applications as kinase inhibitors for cancer therapy, agents targeting neurodegenerative diseases, and treatments for a variety of other disorders.[3][4][5][6]
The specific scaffold, this compound, provides a unique three-dimensional structure with multiple points for chemical modification, allowing for the creation of large, diverse chemical libraries. This guide outlines a strategic, multi-tiered screening approach to efficiently identify and characterize the biological activities of these novel derivatives. The initial screening cascade is designed to broadly assess the most probable activities associated with the parent scaffold.
The Screening Cascade: A Strategic Workflow
A systematic approach is crucial for efficiently screening a library of new chemical entities (NCEs). The workflow begins with broad primary assays to identify "hits" and progresses to more specific secondary assays to confirm activity and elucidate the mechanism of action (MoA).
Caption: General workflow for biological activity screening.
Protocol I: Antiproliferative Activity Screening
Many aminopyridine and aminopyrimidine derivatives exert anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[3][4] The MTT assay is a robust, colorimetric method for an initial screen of antiproliferative effects.
Scientific Principle: The MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9] This allows for the quantification of cytotoxicity or growth inhibition induced by the test compounds.[8]
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[7]
-
Solubilization solution: 10% SDS in 0.01 M HCl.[10]
-
Test compounds dissolved in DMSO (10 mM stock)
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for 'untreated control' (cells + medium with DMSO) and 'medium blank' (medium only).
-
Incubation: Incubate the plate for 48–72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8][9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.[8][10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[8]
Data Analysis and Presentation
Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Calculation: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
Example Data Table:
| Derivative ID | Cancer Cell Line | IC₅₀ (µM) |
| AP-EtOH-001 | HCT-116 | 7.8 |
| AP-EtOH-002 | HCT-116 | > 50 |
| AP-EtOH-003 | HCT-116 | 2.1 |
| AP-EtOH-001 | MCF-7 | 15.2 |
| AP-EtOH-003 | MCF-7 | 4.5 |
| Doxorubicin (Control) | HCT-116 | 0.9 |
| Doxorubicin (Control) | MCF-7 | 1.2 |
Protocol II: Antimicrobial Activity Screening
The discovery of novel antimicrobial compounds is a global health priority.[11] Heterocyclic compounds, including pyridines, are a rich source of potential new antimicrobials. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]
Scientific Principle: Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[11][12] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well plate format. Growth is assessed by visual inspection for turbidity or by measuring optical density (OD).[13]
Detailed Protocol: MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 [Gram-positive], Escherichia coli ATCC 25922 [Gram-negative])
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well sterile microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Spectrophotometer or microplate reader (OD at 600 nm)
Procedure:
-
Inoculum Preparation: Inoculate a single bacterial colony into broth and grow overnight at 37°C. Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.[13] Add 200 µL of the highest concentration of the test compound (in MHB) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[13] Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) are left as controls.[13]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[13]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[13]
-
MIC Determination: After incubation, determine the MIC by identifying the lowest compound concentration that shows no visible turbidity.[13] This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).[13]
Caption: Workflow for MIC determination via broth microdilution.
Data Analysis and Presentation
The MIC is reported as the concentration of the last clear well in the dilution series.
Example Data Table:
| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| AP-EtOH-004 | 8 | > 64 |
| AP-EtOH-005 | 32 | > 64 |
| AP-EtOH-006 | > 64 | 16 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Protocol III: Anti-inflammatory Activity Screening
Pyridine derivatives have been investigated for their ability to modulate inflammatory pathways.[14][15][16] A common and effective in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls.[17] This stimulation leads to the production of pro-inflammatory mediators, including nitric oxide (NO).[17][18]
Scientific Principle: Nitric Oxide (NO) Inhibition Assay
In macrophages, LPS triggers a signaling cascade that results in the transcriptional upregulation of the inducible nitric oxide synthase (iNOS) enzyme.[17][19] iNOS then produces large quantities of NO, a key mediator in the inflammatory response.[17] The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[17] Therefore, a reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.[17]
Caption: Simplified signaling pathway for LPS-induced NO production.
Detailed Protocol: Griess Assay for Nitrite Quantification
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent: Mix equal volumes of Solution A (1% sulfanilamide in 2.5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) just before use.[17]
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of medium and incubate for 24 hours.[17]
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[17] Include 'LPS only' controls and 'vehicle' controls.
-
Incubation: Incubate the plate for 24 hours at 37°C.[17]
-
Nitrite Measurement:
-
Prepare a standard curve using serial dilutions of NaNO₂ (e.g., from 100 µM to 0 µM).
-
Transfer 100 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 100 µL of the freshly prepared Griess Reagent to all wells containing standards and supernatants.[17]
-
Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measure the absorbance at 550 nm.[20]
-
-
Cytotoxicity Check: It is critical to run a parallel MTT assay (as described in Protocol I) under the same conditions to ensure that the observed reduction in NO is not due to compound-induced cell death.[17]
Data Analysis and Presentation
Calculate the nitrite concentration in each sample using the NaNO₂ standard curve. The inhibitory effect is expressed as the percentage of NO production inhibited compared to the LPS-only control. Calculate the IC₅₀ value from the dose-response curve.
Calculation: % Inhibition = [1 - (Nitrite_sample / Nitrite_LPS_control)] * 100
Example Data Table:
| Derivative ID | NO Inhibition IC₅₀ (µM) | Cell Viability at 100 µM (%) |
| AP-EtOH-007 | 12.5 | 95 |
| AP-EtOH-008 | 45.1 | 92 |
| AP-EtOH-009 | 5.8 | 88 |
| L-NAME (Control) | 22.0 | 98 |
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
Use of 1-(2-Aminopyridin-3-yl)ethanol in the synthesis of kinase inhibitors.
Application Note & Protocol
Strategic Use of (R)-1-(2-Aminopyridin-3-yl)ethanol in the Convergent Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of diseases like cancer. The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within this field, the aminopyridine scaffold is recognized as a privileged structure, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1][2][3] This document provides a detailed guide on the strategic application of a key chiral building block, (R)-1-(2-Aminopyridin-3-yl)ethanol , in the synthesis of complex kinase inhibitors. We will use the synthesis of Lorlatinib , a third-generation, macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 kinase, as a central case study to illustrate the utility and handling of this versatile intermediate.[4][5] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.
Introduction: The Aminopyridine Scaffold in Kinase Inhibition
The 2-aminopyridine motif is a bioisosteric replacement for the purine core of ATP, enabling it to act as a "hinge-binder" by forming canonical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a critical anchor for many successful kinase inhibitors. The strategic derivatization of this core allows for the extension of the molecule into other regions of the ATP pocket, thereby achieving high potency and selectivity.
The subject of this guide, 1-(2-Aminopyridin-3-yl)ethanol , offers two distinct points for synthetic modification:
-
The 2-Amino Group: Can be used for coupling reactions or protected to allow for modifications elsewhere on the pyridine ring.
-
The 3-yl-Ethanol Group: The chiral secondary alcohol is a crucial handle for building out the molecular structure, often through the formation of an ether linkage. The specific stereochemistry, typically the (R)-enantiomer, is often essential for precise docking into the target kinase's active site.
The clinical success of Lorlatinib, which potently inhibits a wide range of resistance mutations in ALK-positive non-small cell lung cancer (NSCLC), underscores the power of incorporating this building block into a macrocyclic structure designed for blood-brain barrier penetration.[4][6]
Case Study: Convergent Synthesis of Lorlatinib
The industrial-scale synthesis of Lorlatinib is a masterclass in convergent synthesis, where complex molecular fragments are prepared separately and then coupled together in the final stages. This approach is highly efficient for constructing complex molecules.[4][5] The (R)-1-(2-Aminopyridin-3-yl)ethanol moiety is central to one of these key fragments.
Overall Synthetic Workflow
The synthesis involves the preparation of two main fragments: an aminopyrazole fragment and a substituted pyridine fragment derived from the chiral ethanol building block. These are joined via a Suzuki coupling, followed by a series of deprotection and macrocyclization steps.
References
- 1. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 1-(2-Aminopyridin-3-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Foreword: Unlocking Catalytic Potential
The quest for novel, efficient, and selective catalysts is a cornerstone of modern chemistry, with profound implications for pharmaceutical synthesis, materials science, and industrial processes. Within this landscape, the design of sophisticated ligands that can finely tune the electronic and steric properties of a metal center is of paramount importance. 1-(2-Aminopyridin-3-yl)ethanol emerges as a compelling, yet underexplored, chiral ligand. Its structure, featuring a bidentate N,N-chelation site from the pyridine and amino groups, combined with a chiral secondary alcohol, presents a unique scaffold for the development of catalysts for asymmetric transformations. This guide provides a comprehensive overview of the potential catalytic applications of metal complexes derived from this ligand, drawing upon established principles and analogous systems to provide detailed, actionable protocols for researchers. While direct literature on the catalytic applications of this specific ligand's complexes is nascent, the principles outlined herein are grounded in extensive research on related aminopyridine and chiral amino alcohol systems.
Ligand Synthesis and Complex Formation: A Proposed Pathway
The ligand, this compound, is commercially available, which facilitates its immediate use in the synthesis of metal complexes[1]. The synthesis of its metal complexes can be envisioned through standard coordination chemistry protocols. The bidentate nature of the ligand, coordinating through the pyridine nitrogen and the amino nitrogen, allows for the formation of stable five-membered chelate rings with a variety of transition metals.
A general protocol for the synthesis of a late transition metal complex (e.g., with Ru, Rh, Ir) could be as follows:
Protocol 1: General Synthesis of a Dichloro(this compound)metal(II) Dimer
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, [Rh(cod)Cl]₂, or [Ir(cod)Cl]₂) in a suitable anhydrous solvent such as dichloromethane (DCM) or methanol.
-
Ligand Addition: In a separate flask, dissolve 2.2 equivalents of this compound in the same anhydrous solvent.
-
Reaction: Slowly add the ligand solution to the stirring metal precursor solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing a color change.
-
Isolation: Upon completion, reduce the solvent volume under vacuum. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the product can be precipitated by the addition of a non-polar solvent like hexane or pentane.
-
Purification: Wash the isolated solid with a small amount of cold solvent or the non-polar precipitating solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).
-
Characterization: The resulting metal complex should be characterized by standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, FT-IR spectroscopy, mass spectrometry, and elemental analysis. For crystalline products, single-crystal X-ray diffraction can provide definitive structural elucidation.
Asymmetric Transfer Hydrogenation (ATH): A Promising Frontier
Ruthenium and iridium complexes bearing chiral amino alcohol and aminopyridine ligands are well-established, highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines to produce chiral alcohols and amines, respectively[2][3][4][5]. The this compound ligand is an excellent candidate for this transformation due to its structural similarities to these successful ligand classes.
Mechanistic Insights
The catalytic cycle for ATH with such complexes is generally believed to proceed via a metal-hydride intermediate. In the presence of a hydrogen donor (e.g., isopropanol or formic acid) and a base, the metal precursor is converted to the active catalytic species. The prochiral substrate coordinates to the metal center, followed by the stereoselective transfer of a hydride from the metal to the carbonyl or iminyl carbon. The chirality of the resulting alcohol or amine is dictated by the chiral environment created by the ligand around the metal center.
References
- 1. 869567-91-9|this compound|BLD Pharm [bldpharm.com]
- 2. [PDF] Transfer Hydrogenation and Hydrogenation of Commercial‐Grade Aldehydes to Primary Alcohols Catalyzed by 2‐(Aminomethyl)pyridine and Pincer Benzo[h]quinoline Ruthenium Complexes | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Derivatization of 1-(2-Aminopyridin-3-yl)ethanol for Advanced Analytical Applications
Abstract
1-(2-Aminopyridin-3-yl)ethanol is a chiral amino alcohol whose analytical characterization presents significant challenges due to its high polarity, low volatility, and lack of a strong native chromophore.[1][] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this molecule to overcome these analytical hurdles. We present detailed, validated protocols for enhancing detectability and enabling chromatographic separation using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies cover fluorescent labeling for high-sensitivity trace analysis, UV-Vis labeling for routine quantification, silylation for GC-MS, and chiral derivatization for the critical task of enantiomeric separation. Each protocol is grounded in established chemical principles, explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Rationale for Derivatization
The chemical structure of this compound contains three key features that dictate its analytical strategy: a primary aromatic amine, a secondary alcohol, and a chiral center. While the pyridine ring offers some UV absorbance, it is often insufficient for the low-level quantification required in pharmaceutical and metabolic studies. Furthermore, the polar amine and alcohol functional groups make the molecule non-volatile, precluding direct analysis by Gas Chromatography (GC).[3]
Derivatization is the process of chemically modifying the analyte to produce a new compound (a derivative) with properties more suitable for the chosen analytical method.[4] The primary objectives for derivatizing this compound are:
-
Enhancing Detector Response: Attaching a moiety with high molar absorptivity (a chromophore) or a fluorescent tag (a fluorophore) dramatically increases sensitivity for UV-Vis or Fluorescence detectors, respectively.[4][5]
-
Improving Chromatographic Behavior: Capping the polar -NH₂ and -OH groups reduces hydrogen bonding interactions with the stationary phase, leading to improved peak shape and resolution in HPLC. For GC, this modification increases volatility and thermal stability, making the analysis feasible.[6]
-
Enabling Chiral Separation: Reacting the racemic analyte with a single-enantiomer chiral derivatizing agent (CDA) creates a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard, achiral HPLC column.[7][8]
This guide details three distinct, field-proven derivatization strategies tailored for specific analytical outcomes.
General Experimental Workflow
The process of derivatization follows a logical sequence, from initial sample preparation to final analysis. It is critical that each step is carefully controlled to ensure quantitative and reproducible derivative formation.
References
- 1. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. actascientific.com [actascientific.com]
- 7. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note & Protocols: High-Throughput Screening of 1-(2-Aminopyridin-3-yl)ethanol for Protein Kinase Inhibition
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are a major focus of drug discovery efforts[1]. High-throughput screening (HTS) is a key strategy for identifying novel kinase inhibitors from large compound libraries[2][3]. The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of many kinases. This application note provides a detailed guide for conducting a high-throughput screening campaign to evaluate the inhibitory potential of 1-(2-Aminopyridin-3-yl)ethanol against a representative protein kinase. We present a robust and validated protocol using a luminescence-based kinase assay, detail the scientific rationale behind the experimental design, and offer insights into data analysis and hit validation.
Introduction: The Rationale for Screening this compound as a Kinase Inhibitor
The pursuit of selective and potent protein kinase inhibitors is a cornerstone of modern drug discovery[1]. The human kinome comprises over 500 members, and their functional diversity presents a wealth of therapeutic targets[1]. The aminopyridine core, present in this compound, is a well-established pharmacophore in numerous approved and investigational kinase inhibitors. This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.
The ethanol substituent on the aminopyridine ring of this compound offers a potential vector for additional interactions within the kinase active site, possibly contributing to both potency and selectivity. Therefore, this compound represents a promising candidate for inclusion in kinase-focused screening libraries.
This guide will focus on a widely used HTS format: a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. This format is highly amenable to automation and offers a robust signal-to-background ratio, making it ideal for large-scale screening campaigns[4][5].
Assay Principle: ADP-Glo™ Kinase Assay
The protocol described herein utilizes the ADP-Glo™ Kinase Assay system (Promega). This is a homogeneous, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound (this compound) are incubated together. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly formed ADP into ATP, which then drives a luciferase-catalyzed reaction, generating a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Inhibition of the kinase by a compound like this compound will result in a decrease in ADP production and a corresponding decrease in the luminescent signal.
High-Throughput Screening Workflow
The overall workflow for screening this compound is depicted in the following diagram. This workflow is designed for efficiency and robustness in an HTS setting[6].
Caption: High-throughput screening workflow for kinase inhibitor identification.
Detailed Protocols
Materials and Reagents
-
Test Compound: this compound (e.g., from BLDpharm[7])
-
Protein Kinase: e.g., Aurora Kinase A (commercially available)
-
Kinase Substrate: e.g., Kemptide
-
ATP: Adenosine 5'-triphosphate
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega)
-
Assay Plates: 384-well, white, solid-bottom plates
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO: Dimethyl sulfoxide, anhydrous
Preparation of Reagents
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Plating: Using an acoustic liquid handler, dispense this compound from the stock solution into the 384-well assay plates to achieve a final screening concentration of 10 µM. Also, prepare plates for dose-response analysis with serial dilutions.
-
Control Wells:
-
Negative Control (0% Inhibition): Add DMSO only.
-
Positive Control (100% Inhibition): Add a known inhibitor at a concentration that gives maximal inhibition (e.g., 1 µM Staurosporine).
-
-
2X Kinase/Substrate Solution: Prepare a solution containing the protein kinase and its substrate in kinase reaction buffer at twice the final desired concentration.
-
2X ATP Solution: Prepare a solution of ATP in kinase reaction buffer at twice the final desired concentration (the optimal concentration should be at or near the Km for the kinase).
Assay Procedure (384-well format)
-
Initiate Kinase Reaction:
-
To each well of the compound-plated 384-well plate, add 5 µL of the 2X Kinase/Substrate solution.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final volume will be 10 µL.
-
-
Incubation:
-
Seal the plates and briefly centrifuge (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.
-
Incubate the reaction at room temperature for 60 minutes. The incubation time may need to be optimized for the specific kinase.
-
-
Terminate Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Develop Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., a BMG LABTECH PHERAstar or similar).
-
Data Analysis and Interpretation
Primary Screen Analysis
The primary screen is conducted at a single concentration of the test compound to identify "hits." The key metric is the percent inhibition, calculated as follows:
A Z'-factor should also be calculated to assess the quality of the assay on each plate. A Z'-factor > 0.5 is generally considered acceptable for HTS.
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Dose-Response Confirmation
Primary hits must be confirmed through dose-response experiments to determine their potency (IC₅₀). This involves testing the compound over a range of concentrations.
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.4 | 28.9 |
| 0.1 | 10.3 |
| 0.04 | 2.1 |
The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic model. In the example data above, the calculated IC₅₀ would be approximately 1.2 µM.
Hit Validation: Orthogonal Assays
To eliminate false positives that may arise from assay-specific interference, confirmed hits should be tested in an orthogonal assay[8]. This involves using a different detection technology to measure kinase activity. For example, a fluorescence polarization (FP) assay could be used, which measures the binding of a fluorescently labeled tracer to the kinase.
Caption: Logic for using an orthogonal assay to validate primary hits.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of this compound as a potential protein kinase inhibitor. By following the detailed protocols and data analysis guidelines, researchers can effectively and efficiently assess the inhibitory activity of this and other aminopyridine-based compounds. The principles of robust assay design, including the use of appropriate controls and orthogonal validation, are critical for the successful identification of high-quality hit compounds for further drug development[8]. While the specific biological activity of this compound is not extensively documented in the public domain, its chemical structure suggests it is a valuable candidate for kinase-directed screening campaigns.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening of kinase inhibitors by multiplex capillary electrophoresis with UV absorption detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening - Enamine [enamine.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. nuvisan.com [nuvisan.com]
- 7. 869567-91-9|this compound|BLD Pharm [bldpharm.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Aminopyridin-3-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(2-Aminopyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its successful and high-yield synthesis is crucial for the efficient production of these molecules. This guide will focus on the two most common synthetic routes: the reduction of 3-acetyl-2-aminopyridine and the Grignard reaction with 2-aminopyridine-3-carboxaldehyde. Each route presents a unique set of challenges, and this guide aims to provide practical solutions to overcome them.
Part 1: Troubleshooting Guide
This section is designed to help you identify and resolve specific issues you may encounter during your experiments.
Route 1: Reduction of 3-Acetyl-2-aminopyridine
The reduction of the ketone in 3-acetyl-2-aminopyridine to a secondary alcohol is a common and often high-yielding transformation. However, several factors can lead to suboptimal results.
Caption: A typical workflow for the synthesis of this compound via reduction.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of this compound | Incomplete Reaction: Insufficient reducing agent or reaction time. | - Monitor the reaction closely using Thin Layer Chromatography (TLC). Ensure the starting material spot has been completely consumed. - Use a slight excess of the reducing agent. For sodium borohydride (NaBH4), 1.1 to 1.5 equivalents are typically sufficient.[1] |
| Decomposition of Product: Harsh work-up conditions or prolonged exposure to acid/base. | - Maintain a neutral or slightly basic pH during work-up. - Avoid strong acids. If an acidic wash is necessary, use a dilute solution and minimize contact time. | |
| Side Reactions: Over-reduction or reaction with the pyridine ring. | - Use a mild reducing agent like NaBH4. Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent and may lead to undesired side reactions.[2] - Control the reaction temperature. Perform the addition of the reducing agent at a low temperature (e.g., 0 °C) to control the reaction rate. | |
| Presence of Impurities in the Final Product | Unreacted Starting Material: Incomplete reaction. | - As mentioned above, ensure the reaction goes to completion by monitoring with TLC and using a slight excess of the reducing agent. |
| Formation of Borate Esters: Incomplete hydrolysis of the intermediate borate ester. | - Ensure thorough quenching and work-up. Stirring the reaction mixture with water or a dilute acid for an extended period during work-up can help hydrolyze the borate esters. | |
| Side Products from the Reducing Agent: | - Choose a high-purity reducing agent. - Purify the final product carefully. Column chromatography is often effective in separating the desired product from reaction byproducts. |
Route 2: Grignard Reaction with 2-Aminopyridine-3-carboxaldehyde
The addition of a methyl Grignard reagent to 2-aminopyridine-3-carboxaldehyde is another viable route. However, the presence of the acidic amino group presents a significant challenge.
Caption: A workflow for the Grignard synthesis of this compound using a protecting group strategy.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Very Low or No Yield of the Desired Alcohol | Quenching of the Grignard Reagent: The acidic proton of the amino group reacts with the Grignard reagent. | - Protect the amino group before the Grignard reaction. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[3][4] - Use an excess of the Grignard reagent. This is a less efficient approach but can sometimes be effective if protection is not feasible. At least two equivalents will be needed: one to deprotonate the amine and one for the reaction with the aldehyde. |
| Presence of Water: Grignard reagents are extremely sensitive to moisture. | - Ensure all glassware is rigorously dried. Flame-drying under vacuum or oven-drying is recommended.[5] - Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle. | |
| Poor Quality Grignard Reagent: | - Use freshly prepared or high-quality commercial Grignard reagents. The concentration of commercial reagents should be titrated before use.[5] | |
| Formation of a Complex Mixture of Products | Side Reactions of the Grignard Reagent: | - Control the reaction temperature. Add the Grignard reagent slowly at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.[6] |
| Incomplete Protection or Premature Deprotection: | - Ensure the protection step goes to completion. Monitor by TLC. - Choose a protecting group that is stable to the Grignard reaction conditions. The Boc group is generally stable.[7] | |
| Difficulty in Removing the Protecting Group | Harsh Deprotection Conditions Leading to Product Decomposition: | - For Boc deprotection, use mild acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane are commonly used.[8][9] - Monitor the deprotection reaction carefully by TLC to avoid prolonged exposure to acid. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
The reduction of 3-acetyl-2-aminopyridine is often the preferred route due to its simplicity and typically higher yields. The Grignard route requires an additional protection-deprotection sequence, which adds steps and can lower the overall yield.
Q2: What is the best solvent for the reduction of 3-acetyl-2-aminopyridine with NaBH4?
Methanol and ethanol are the most common and effective solvents for NaBH4 reductions.[10] They are protic solvents that can participate in the reaction mechanism by protonating the intermediate alkoxide.
Q3: How can I be sure my Grignard reagent is active?
A simple qualitative test is to add a small crystal of iodine to a small aliquot of the Grignard solution. If the brown color of the iodine disappears, the Grignard reagent is likely active. For quantitative analysis, titration is recommended.[5]
Q4: Can I use other protecting groups for the amino group in the Grignard reaction?
Yes, other protecting groups can be used, such as silyl protecting groups (e.g., trimethylsilyl, TMS).[11] The choice of protecting group will depend on the overall synthetic strategy and the stability of the group to other reaction conditions. The Boc group is widely used due to its ease of introduction and removal under conditions that are often compatible with many other functional groups.[4]
Q5: What are the best methods for purifying the final product?
Both column chromatography and crystallization are effective methods for purifying this compound.
-
Column Chromatography: A silica gel column with a mobile phase of ethyl acetate/hexane or dichloromethane/methanol is a good starting point. The polarity of the solvent system can be adjusted based on the TLC analysis. For polar amino compounds, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve the peak shape and reduce tailing.[1]
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[12]
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetyl-2-aminopyridine (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH4 by adding acetone (5 mL) dropwise.
-
Add water (20 mL) and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Protocol 2: Synthesis of this compound via Grignard Reaction
Step A: Boc Protection of 2-Aminopyridine-3-carboxaldehyde
-
Reaction Setup: To a solution of 2-aminopyridine-3-carboxaldehyde (1.0 eq) in dichloromethane (DCM, 15 mL per gram of starting material), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-2-aminopyridine-3-carboxaldehyde.[13]
-
Step B: Grignard Reaction
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc-protected aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL per gram).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Add methylmagnesium bromide (CH3MgBr, 1.5 eq, 3.0 M solution in diethyl ether) dropwise via syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up:
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Step C: Boc Deprotection
-
Reaction Setup: Dissolve the crude protected alcohol from the previous step in DCM (10 mL per gram).
-
Addition of Acid: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography to yield this compound.[8]
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. The protection of aminophenyl groups in organometallic syntheses - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
Technical Support Center: Purification of 1-(2-Aminopyridin-3-yl)ethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(2-Aminopyridin-3-yl)ethanol (CAS No. 869567-91-9).[1][2] As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address challenges encountered during the purification of this versatile building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value | Source |
| CAS Number | 869567-91-9 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O | [1][2] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Likely a solid, given the properties of similar aminopyridine derivatives. | Inferred from related compounds[3] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and water, especially when heated.[4][5] | Inferred from general principles |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Given its structure, potential impurities could consist of the corresponding ketone (1-(2-aminopyridin-3-yl)ethanone) if the synthesis involves a reduction step, or over-alkylated products if the ethanol group is introduced via alkylation. The aminopyridine ring itself can be a source of impurities if side reactions occur on the ring.
Q2: How does the basicity of the aminopyridine moiety affect purification?
A2: The basicity of the pyridine nitrogen and the amino group can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, often resulting in peak tailing and poor separation.[6] It's crucial to select a purification strategy that mitigates these effects, such as using a modified mobile phase or an alternative stationary phase.
Q3: What are the initial steps I should take to characterize my crude this compound before attempting purification?
A3: Before proceeding with purification, it is essential to analyze your crude product. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. TLC will help you to identify the number of components in your mixture and to screen for suitable solvent systems for column chromatography. HPLC can provide a more quantitative assessment of purity.[7] NMR will help in identifying the desired product and major impurities.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The chosen solvent may also be too good a solvent for the compound.
-
Suggested Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of the better solvent to decrease the supersaturation.
-
Allow the solution to cool slowly. You can do this by leaving the flask at room temperature, then transferring it to a refrigerator, and finally to a freezer.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation.
-
Add a seed crystal of the pure compound if available.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent.
-
Suggested Solution:
-
Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Add an anti-solvent. This is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to the warm solution until you observe persistent cloudiness, then add a few drops of the better solvent to redissolve the precipitate and allow it to cool slowly.[8] For this compound, a good solvent pair to try would be ethanol and water or ethyl acetate and hexane.[4][9]
-
Issue 3: The recovered crystals are still impure.
-
Possible Cause: The impurity has similar solubility to your product in the chosen solvent, or the crystals were not washed properly.
-
Suggested Solution:
-
Perform a second recrystallization using a different solvent system.
-
Ensure the crystals are washed with a small amount of cold recrystallization solvent during filtration to remove any mother liquor containing impurities. Do not use a solvent in which the crystals are highly soluble.
-
Column Chromatography Troubleshooting
Issue 1: Significant peak tailing is observed.
-
Possible Cause: Strong interaction between the basic aminopyridine and the acidic silica gel.
-
Suggested Solution:
-
Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia. This will compete with your compound for the acidic sites on the silica gel, reducing tailing.
-
Use a different stationary phase. Neutral alumina or a polymer-based stationary phase can be good alternatives to silica gel for purifying basic compounds.
-
Consider reverse-phase chromatography if your compound has sufficient hydrophobicity.
-
Issue 2: The compound does not elute from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is irreversibly binding to the stationary phase.
-
Suggested Solution:
-
Gradually increase the polarity of the eluent. For normal-phase chromatography, this could involve increasing the percentage of a polar solvent like methanol in a less polar solvent like dichloromethane.
-
If using a basic modifier, ensure it is present throughout the run.
-
If irreversible binding is suspected, a different stationary phase is recommended for future attempts.
-
Issue 3: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen eluent system does not provide sufficient selectivity.
-
Suggested Solution:
-
Optimize the eluent system using TLC. Experiment with different solvent mixtures and ratios to maximize the separation between your product and the impurities.
-
Use a shallower solvent gradient during elution. This can improve the resolution between closely eluting compounds.
-
Ensure proper column packing. A poorly packed column will lead to channeling and decreased separation efficiency.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically through small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A promising solvent system for this polar molecule is an ethanol/water mixture.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding the solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound by silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of dichloromethane and methanol with 1% triethylamine)
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate eluent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common eluent for aminopyridines is a mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol). The addition of a small amount of triethylamine (0.5-1%) is often necessary to prevent tailing.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a solvent gradient can be used, gradually increasing the polarity of the eluent to elute more polar compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
Column Chromatography Troubleshooting Flowchart
Caption: Troubleshooting common column chromatography issues.
References
- 1. 869567-91-9|this compound|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
Common side reactions and byproducts in 1-(2-Aminopyridin-3-yl)ethanol synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-(2-Aminopyridin-3-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
This guide is structured into two main parts: a detailed Troubleshooting Guide addressing specific experimental issues in a Q&A format, and a Frequently Asked Questions (FAQs) section for more general inquiries.
Part 1: Troubleshooting Guide
This section tackles specific problems observed during the synthesis of this compound. The most common synthetic routes involve either the reduction of 1-(2-aminopyridin-3-yl)ethanone or the addition of a methyl organometallic reagent to 2-aminopyridine-3-carbaldehyde.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent issue and can originate from several factors depending on your synthetic route.[1] A systematic approach to troubleshooting is recommended.[2]
Route A: Reduction of 1-(2-aminopyridin-3-yl)ethanone with Sodium Borohydride (NaBH₄)
-
Probable Cause 1: Inactive Reducing Agent. Sodium borohydride is sensitive to moisture and can degrade over time.
-
Solution: Use a freshly opened bottle of NaBH₄ or test the activity of your current batch on a simple ketone like acetone. Always store NaBH₄ in a desiccator.
-
-
Probable Cause 2: Suboptimal Solvent or Temperature. The choice of solvent significantly impacts the reactivity of NaBH₄.[3] While protic solvents like ethanol or methanol are common, their reaction with NaBH₄ can consume the reagent.
-
Solution: Conduct the reaction at a lower temperature (0-5 °C) to moderate the reaction between the solvent and NaBH₄. Alternatively, consider using a less reactive solvent system if feasible. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
-
Probable Cause 3: Incomplete Reaction. The reaction may not have been allowed to proceed to completion.
-
Solution: Increase the reaction time and monitor progress using TLC. Ensure adequate stirring to maintain a homogenous mixture.
-
Route B: Grignard Reaction with 2-aminopyridine-3-carbaldehyde
-
Probable Cause 1: Deactivation of the Grignard Reagent. Grignard reagents are extremely strong bases and will be quenched by any protic source, including water or the amino group on the starting material.[4]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. To address the acidic N-H proton of the aminopyridine, consider using an excess of the Grignard reagent (e.g., 2.5-3.0 equivalents). The first equivalent will be consumed by deprotonating the amine.
-
-
Probable Cause 2: Poor Quality of Grignard Reagent. The commercially purchased or self-prepared Grignard reagent may have degraded.
-
Solution: Titrate the Grignard reagent before use to determine its exact molarity. If preparing it yourself, ensure the magnesium turnings are activated and the reaction with the alkyl halide initiates properly.
-
Issue 2: Presence of Significant Impurities and Byproducts
Question: My final product is contaminated with several byproducts. How can I identify and minimize them?
Answer: Byproduct formation is a key challenge. The nature of the byproduct provides clues to the underlying side reactions.
Common Byproducts in NaBH₄ Reduction
-
Byproduct: Unreacted Starting Material (1-(2-aminopyridin-3-yl)ethanone).
-
Cause: Incomplete reduction due to insufficient NaBH₄, short reaction time, or low temperature.
-
Mitigation: Increase the equivalents of NaBH₄ (e.g., from 1.5 to 2.0 eq.). Extend the reaction time and allow the mixture to warm to room temperature after the initial addition. Monitor via TLC until the starting material spot disappears.
-
-
Byproduct: Over-reduction products.
-
Cause: While NaBH₄ is generally selective for aldehydes and ketones, harsh conditions (e.g., high temperatures, prolonged reaction times, or the presence of certain additives) can sometimes lead to the reduction of the pyridine ring.[5][6] This is less common but possible.
-
Mitigation: Maintain controlled, mild reaction conditions. Avoid excessive heating.
-
Common Byproducts in Grignard Reaction
-
Byproduct: Dimerized products (from the Grignard reagent).
-
Cause: This can occur during the formation of the Grignard reagent, often catalyzed by trace metals.
-
Mitigation: Ensure high-purity magnesium and alkyl halides are used for the preparation of the Grignard reagent.
-
-
Byproduct: Imine formation.
-
Cause: The amino group of one molecule of the starting material can react with the aldehyde of another to form an imine, which can then be further modified.[7]
-
Mitigation: Use dilute conditions and add the aldehyde slowly to a solution of the Grignard reagent to keep the aldehyde concentration low at any given time.
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis.
Caption: A flowchart for systematically troubleshooting pyridine synthesis.[2]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound?
A1: The choice of route depends on the availability of starting materials and the scale of the synthesis. The reduction of 1-(2-aminopyridin-3-yl)ethanone with NaBH₄ is often preferred for its operational simplicity, milder reaction conditions, and the commercial availability of the starting ketone.[8][9] Grignard reactions require more stringent anhydrous conditions, which can be challenging to maintain, but can be very effective if the starting aldehyde is readily accessible.[4]
Q2: How can I effectively purify the final product?
A2: this compound is a polar molecule. Flash column chromatography on silica gel is the most common purification method. A gradient elution system, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-100% ethyl acetate), is typically effective. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the product from streaking on the silica gel by neutralizing acidic sites. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective final purification step.
Q3: Can other reducing agents be used instead of NaBH₄?
A3: Yes, other reducing agents can be used, but with caveats. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also reduce the ketone, but it is less chemoselective and may potentially react with the pyridine ring.[5] Catalytic hydrogenation (e.g., H₂ over Pd/C) could also be employed, but may require optimization to avoid reduction of the aromatic ring. For laboratory-scale synthesis, NaBH₄ offers the best balance of reactivity, selectivity, and safety.[10]
Q4: What are the key safety precautions for these syntheses?
A4: Standard laboratory safety procedures should always be followed.
-
Grignard Synthesis: This reaction is highly exothermic and reacts violently with water. It must be conducted in a fume hood under an inert atmosphere. An ice bath should be kept on hand to control the reaction temperature.
-
Sodium Borohydride Reduction: While less hazardous than LiAlH₄, NaBH₄ reacts with acidic and protic solvents to release hydrogen gas, which is flammable. The reaction should be well-ventilated, and the quenching step (addition of water or acid) should be performed slowly and carefully, especially at larger scales.
Q5: How does the amino group influence the reaction?
A5: The electron-donating amino group makes the pyridine ring more electron-rich compared to unsubstituted pyridine.[6] This can influence the reactivity of the carbonyl group. More importantly, the N-H protons are acidic and will react with strong bases like Grignard reagents, necessitating the use of excess reagent.[4] The amino group also provides a potential site for side reactions, such as acylation or alkylation, if reactive electrophiles are present.
Quantitative Data Summary
The following table provides a general comparison of the two primary synthetic routes. Actual results will vary based on specific conditions and substrate purity.
| Parameter | Route A: NaBH₄ Reduction | Route B: Grignard Reaction |
| Starting Material | 1-(2-Aminopyridin-3-yl)ethanone | 2-Aminopyridine-3-carbaldehyde |
| Key Reagent | Sodium Borohydride (NaBH₄) | Methylmagnesium Bromide (MeMgBr) |
| Typical Yield | 75-95% | 50-80% |
| Key Side Reactions | Incomplete reduction | Reaction with N-H proton, Wurtz coupling |
| Reaction Conditions | 0 °C to RT, Protic solvent (MeOH/EtOH) | Anhydrous, Inert atmosphere (THF/Ether) |
| Operational Difficulty | Low to Moderate | High |
Experimental Protocols
Protocol 1: Synthesis via NaBH₄ Reduction
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-aminopyridin-3-yl)ethanone (1.0 eq) and methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis via Grignard Reaction
-
Setup: Assemble an oven-dried, three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Add 2-aminopyridine-3-carbaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 0.2 M).
-
Reagent Addition: Cool the flask to 0 °C. Add methylmagnesium bromide (2.5 eq, 3.0 M in ether) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.
-
Work-up: Cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. ijcrcps.com [ijcrcps.com]
- 8. 1-(2-Aminopyridin-3-yl)ethanone | 65326-33-2 [sigmaaldrich.com]
- 9. 65326-33-2|1-(2-Aminopyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 10. youtube.com [youtube.com]
Optimizing reaction conditions (temperature, solvent, catalyst) for 1-(2-Aminopyridin-3-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(2-Aminopyridin-3-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions regarding the optimization of reaction conditions—specifically temperature, solvent, and catalyst—for the synthesis of this valuable pyridine building block. Our approach is rooted in fundamental chemical principles to empower you to not only follow protocols but also to troubleshoot and adapt them effectively.
The most common and direct route to this compound is the reduction of the corresponding ketone, 3-acetyl-2-aminopyridine[1][2]. This guide will focus exclusively on this transformation.
Part 1: Foundational Protocol & Key Parameters
Before diving into troubleshooting, it is essential to establish a baseline protocol. The reduction of a ketone to a secondary alcohol is a cornerstone reaction in organic synthesis, with sodium borohydride (NaBH₄) being a workhorse reagent due to its excellent functional group tolerance, ease of handling, and cost-effectiveness.[3][4]
Baseline Experimental Protocol: Reduction of 3-Acetyl-2-aminopyridine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-acetyl-2-aminopyridine (1.0 eq).
-
Dissolution: Add a suitable solvent, such as methanol (MeOH) or ethanol (EtOH), to dissolve the starting material completely (approx. 10-15 mL per gram of substrate).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of water or dilute aqueous ammonium chloride (NH₄Cl).[5]
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.
Visual Workflow: Ketone Reduction
Caption: General workflow for the reduction of 3-acetyl-2-aminopyridine.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of reagents and conditions.
Q1: Which reducing agent is best for converting 3-acetyl-2-aminopyridine to the corresponding alcohol?
Answer: Sodium borohydride (NaBH₄) is the recommended reagent for this transformation.
-
Expertise & Experience: NaBH₄ is a mild and selective reducing agent. Its key advantage is its chemoselectivity; it readily reduces aldehydes and ketones but does not typically affect more robust functional groups like esters, amides, or nitriles under standard conditions.[3][4] This is crucial for complex molecules where multiple functional groups are present. While stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) would also perform the reduction, they are far more reactive, pyrophoric, and less selective, posing greater safety risks and a higher chance of unwanted side reactions.
-
Trustworthiness: The protocol is self-validating. The progress can be easily monitored by TLC, staining for the ketone (e.g., with 2,4-dinitrophenylhydrazine) and the alcohol product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the alcohol product.
Q2: How do I choose the optimal solvent for the reduction?
Answer: The choice of solvent is critical for controlling reaction rate and selectivity. Protic solvents like methanol (MeOH) and ethanol (EtOH) are most common for NaBH₄ reductions.[3][5]
-
Expertise & Experience:
-
Methanol (MeOH) & Ethanol (EtOH): These are excellent choices as they readily dissolve both the substrate and NaBH₄. They are protic and can participate in the reaction mechanism by coordinating to the boron species and protonating the intermediate alkoxide. However, NaBH₄ reacts slowly with these solvents to generate hydrogen gas, so an excess of the reducing agent is often used to compensate for this gradual decomposition.[3][4] Reactions in methanol are often faster than in ethanol.
-
Tetrahydrofuran (THF): As an aprotic solvent, THF does not react with NaBH₄. However, NaBH₄ has lower solubility in THF, which can lead to slower reaction rates. Often, a co-solvent like MeOH or water is added to improve solubility and reaction speed.[3]
-
-
Authoritative Grounding: The use of alcoholic solvents for NaBH₄ reductions is a well-established and standard practice in organic synthesis.[3][5]
Table 1: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Pros | Cons |
| Methanol | 65 | Polar Protic | Excellent solubility, fast reaction rates. | Reacts slowly with NaBH₄, requiring excess reagent. |
| Ethanol | 78 | Polar Protic | Good solubility, common and inexpensive. | Slower reaction than in methanol; reacts with NaBH₄. |
| THF | 66 | Polar Aprotic | Does not react with NaBH₄. | Poor NaBH₄ solubility, often requires a co-solvent. |
Q3: What is the optimal temperature for this reaction, and why is it important?
Answer: The recommended temperature range is between 0 °C and room temperature (approx. 25 °C).
-
Expertise & Experience: Temperature control is a balancing act between reaction rate and selectivity.
-
Kinetics: Higher temperatures increase the reaction rate, but this can be detrimental. The reduction of ketones with NaBH₄ is exothermic. Running the reaction at elevated temperatures can lead to thermal runaways and a decrease in selectivity.
-
Selectivity & Stability: Many aminopyridine derivatives can be sensitive to heat.[6] Starting the reaction at 0 °C allows for controlled addition of the reagent and dissipation of heat. Allowing the reaction to slowly warm to room temperature is often sufficient to drive it to completion without forming degradation byproducts. Temperatures above 50 °C should generally be avoided for this type of substrate unless empirical data suggests it is necessary and safe.[7]
-
Part 3: Troubleshooting Guide
Even standard protocols can encounter issues. This guide provides a systematic approach to resolving common problems.
Visual Logic: Troubleshooting Low Yield
Caption: A decision tree for diagnosing the cause of low reaction yields.
Problem 1: Low or No Conversion of Starting Material
-
Potential Cause A: Inactive Reagent. Sodium borohydride can degrade over time, especially if not stored in a dry environment.
-
Solution: Use a fresh bottle of NaBH₄ or test the activity of the current batch on a simple ketone like acetone.
-
-
Potential Cause B: Insufficient Reagent. If using a protic solvent like methanol, some of the NaBH₄ will be consumed by the solvent.
-
Solution: Increase the equivalents of NaBH₄ from 1.2 to 1.5 or even 2.0. Add the reagent in portions and monitor by TLC until all starting material is consumed.
-
Problem 2: Product is Impure After Workup
-
Potential Cause A: Unreacted Starting Material. The reaction did not go to completion.
-
Solution: See Problem 1. Re-subject the impure material to the reaction conditions or purify via column chromatography.
-
-
Potential Cause B: Boron Salts. Borate salts formed during the reaction and quench can sometimes co-extract into the organic layer, especially if the product is polar.
-
Solution: During the workup, after extraction, wash the combined organic layers with brine (saturated aq. NaCl). This helps to remove residual water and some inorganic salts. For particularly stubborn cases, filtering the crude product through a small plug of silica gel can be effective.
-
-
Potential Cause C: Over-reduction. This is unlikely with NaBH₄ under mild conditions but could theoretically occur if a much stronger, contaminated, or modified borohydride reagent is used.
-
Solution: Confirm the identity of the byproduct by NMR and MS. If over-reduction is confirmed, strictly adhere to using pure NaBH₄ at or below room temperature.
-
Problem 3: Difficulty with Purification
-
Potential Cause: The product, this compound, is a polar molecule with both a basic amino group and a hydrogen-bonding alcohol group. This can cause streaking on silica gel columns.
-
Solution A (Column Chromatography): Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia (using a solvent system like Dichloromethane/Methanol/Ammonia), to the eluent. This deactivates the acidic silica gel surface and prevents the basic pyridine nitrogen from strongly adsorbing, resulting in better peak shapes.
-
Solution B (Alternative Purification): If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an excellent alternative to chromatography. Another advanced method for purifying aminopyridine derivatives is cation-exchange chromatography, which can be highly effective for removing non-basic impurities.[8]
-
Part 4: Advanced Optimization
Q4: How can I synthesize a single enantiomer of the product for pharmaceutical applications?
Answer: Achieving high enantioselectivity requires the use of a chiral catalyst or reagent in a process known as asymmetric reduction.
-
Expertise & Experience: Direct reduction with NaBH₄ will produce a racemic mixture (a 50:50 mix of both enantiomers). For stereoselective synthesis, more advanced methods are required. One powerful approach is catalytic asymmetric reductive amination or hydrogenation.
-
Authoritative Grounding: Research has shown that 2-acetylpyridines can be converted to chiral amines with very high enantiomeric excess (e.g., 94% to >99% ee) using specialized chiral ruthenium catalysts, such as Ru(OAc)₂{(S)-binap}, under hydrogen pressure.[9] While this specific example produces a primary amine from the ketone, the principle of using a chiral metal catalyst to control the stereochemical outcome of the reduction is directly applicable and represents the state-of-the-art for producing single-enantiomer products.
References
- 1. 65326-33-2 Cas No. | 3-Acetyl-2-aminopyridine | Apollo [store.apolloscientific.co.uk]
- 2. 3-Acetyl-2-aminopyridine | CymitQuimica [cymitquimica.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up the synthesis of 1-(2-Aminopyridin-3-yl)ethanol from lab to pilot scale
Welcome to the technical support resource for professionals engaged in the synthesis of 1-(2-Aminopyridin-3-yl)ethanol. This guide is designed to provide practical, experience-driven answers and troubleshooting strategies for scaling this process from the laboratory bench to a pilot plant environment. Our focus is on anticipating challenges, understanding the underlying chemistry, and ensuring a safe, efficient, and reproducible scale-up.
Synthesis Overview & Core Chemistry
The most direct and common route to synthesizing this compound is via the Grignard reaction. This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the aldehyde functional group of 2-aminopyridine-3-carbaldehyde.
Caption: General synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis at the laboratory scale.
Q1: What are the most critical parameters for a successful synthesis?
A: Success hinges on three core principles of Grignard chemistry:
-
Anhydrous Conditions: Grignard reagents are potent bases that react violently with protic sources, especially water.[1] All glassware must be rigorously dried (oven or flame-dried under vacuum), and anhydrous solvents are mandatory.[1][2]
-
Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide, which prevents the reaction from starting.[1] This layer must be disrupted. Common methods include mechanical grinding or chemical activation with iodine or 1,2-dibromoethane.[1][3]
-
Reaction Initiation: A common failure point is the reaction failing to initiate.[1] This can lead to a dangerous buildup of the alkyl halide. On scale-up, it is crucial to confirm initiation (e.g., via a small exotherm or color change) after adding a small portion of the halide before proceeding with the main addition.[4]
A: A highly efficient process involves the ortho-lithiation of a protected 2-aminopyridine followed by formylation. A common protecting group is the pivaloyl group. The sequence is:
-
Protection of the amino group of 2-aminopyridine.
-
Directed ortho-lithiation using a strong base like n-butyllithium.
-
Quenching the lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
-
Acidic hydrolysis to remove the protecting group and reveal the aldehyde.
Careful selection of the base and solvent is critical to avoid side reactions during this process.[5]
Q3: What specific challenges does the 2-aminopyridine moiety introduce?
A: The substrate itself presents unique challenges not seen with simple aromatic aldehydes:
-
Chelation Control: The 2-amino group and the 3-aldehyde group can form a five-membered chelate with the magnesium of the Grignard reagent.[6] This can lock the conformation of the substrate, potentially hindering the approach of the nucleophile to the carbonyl carbon and reducing reactivity.[7]
-
Acidity of the Amine: The N-H protons of the amino group are acidic and can quench the Grignard reagent. While typically less reactive than O-H protons, this can become a significant side reaction, consuming at least one equivalent of the valuable reagent. Using an excess of the Grignard reagent is often necessary to overcome this.
Troubleshooting Guide: From Lab to Pilot Scale
This section is structured to diagnose and solve problems encountered during synthesis and scale-up.
Caption: Decision tree for troubleshooting low yield issues.
Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly
-
Question: I've added my methyl halide to the magnesium, but nothing is happening. What's wrong?
-
Answer: This is the most common failure mode for Grignard reactions. The primary causes are passivation of the magnesium surface and the presence of moisture.[1]
-
Potential Cause & Solution:
-
Inactive Magnesium Surface: The MgO layer on the turnings is inhibiting the reaction.
-
Lab-Scale Fix: In a dry, inert atmosphere, gently crush the magnesium turnings with a mortar and pestle.[2] Alternatively, add a small crystal of iodine (the purple color will fade upon initiation) or a few drops of 1,2-dibromoethane before adding the methyl halide.[1][3]
-
Pilot-Scale Fix: Chemical activation is preferred. A small amount of a more reactive activator like DIBAL-H can be used to clean the surface and initiate the reaction. This must be done with extreme caution and proper engineering controls.
-
-
Presence of Moisture: Water will quench the Grignard reagent as it forms.
-
Lab-Scale Fix: Ensure all glassware is oven-dried (>120°C overnight) or flame-dried under vacuum and cooled under an inert gas (Argon/Nitrogen).[1] Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Pilot-Scale Fix: Reactors should be dried by purging with hot nitrogen. Solvents must be certified as anhydrous (<50 ppm water). In-situ monitoring with FTIR can be used to quantify water content in the solvent before starting.[4]
-
-
-
Issue 2: Significant Formation of Side Products
-
Question: My reaction worked, but my yield is low, and I see several byproducts in my analysis. What are they, and how can I prevent them?
-
Answer: Even with successful initiation, side reactions can plague this synthesis, especially when scaling up.
-
Potential Cause & Solution:
-
Wurtz Coupling: The Grignard reagent (CH₃MgBr) can react with the unreacted methyl bromide (CH₃Br) to form ethane (CH₃-CH₃). This is a major side reaction, especially if the local concentration of the halide is high.[3][8]
-
Fix: Add the methyl halide solution dropwise and slowly to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[1] Ensure efficient stirring to quickly dissipate the halide as it is added.
-
-
Reduction of the Aldehyde: If using a Grignard reagent with a β-hydrogen (e.g., isopropylmagnesium bromide), it can act as a reducing agent via a six-membered transition state, converting the aldehyde back to an alcohol after workup. While less common with methyl Grignard, it's a possibility if impurities are present.[9]
-
Fix: Ensure high purity of the starting methyl halide. Maintain lower temperatures during the addition of the aldehyde to the Grignard solution (e.g., 0 °C) to favor nucleophilic addition over other pathways.
-
-
Enolization: The Grignard reagent can act as a base and deprotonate any acidic α-protons on the carbonyl substrate.[1] For 2-aminopyridine-3-carbaldehyde, this is not a primary concern as there are no α-protons on the aldehyde itself, but it is a critical consideration for other substrates.
-
-
Issue 3: Purification and Isolation Difficulties
-
Question: The reaction is complete, but I'm struggling to isolate a pure product. My final material is an oil or is contaminated with starting material.
-
Answer: The basicity of the aminopyridine ring and the polar nature of the product alcohol can complicate work-up and purification.
-
Potential Cause & Solution:
-
Emulsion during Work-up: The basic nitrogen can lead to emulsions during the aqueous quench and extraction steps.
-
Fix: Use a buffered quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which is acidic enough to protonate the alkoxide but not so strong as to cause degradation. Avoid vigorous shaking during extraction; gentle inversions are preferable.
-
-
Co-elution in Chromatography: The product, starting material, and some polar byproducts can have similar retention factors on silica gel.
-
Fix: Consider alternative purification methods. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is highly effective and scalable. For removing residual basic starting materials, cation-exchange chromatography can be a very efficient method.[10]
-
-
-
Scaling Up: Key Parameter Comparison
The transition from a lab flask to a pilot reactor introduces significant changes, primarily related to heat and mass transfer.[11] An exothermic reaction that is easily managed in a 1 L flask can become a serious safety hazard in a 100 L reactor due to the dramatic decrease in the surface-area-to-volume ratio.[11]
| Parameter | Lab Scale (e.g., 500 mL Flask) | Pilot Scale (e.g., 100 L Reactor) | Rationale & Key Considerations |
| Heat Transfer | High surface-area-to-volume ratio; efficient cooling with ice bath. | Low surface-area-to-volume ratio; requires jacketed reactor with thermal fluid. | The heat generated increases with volume (cubed), while the cooling surface area increases more slowly (squared). This is the single biggest risk in scaling up Grignard reactions.[8][11] |
| Reagent Addition | Manual addition via dropping funnel over 30-60 mins. | Automated pump addition over 4-8 hours. | Slow, controlled addition is critical to manage the exotherm and prevent byproduct formation. The rate should be tied to the reactor's cooling capacity.[12] |
| Mixing | Magnetic stir bar. | Overhead mechanical stirrer (e.g., turbine or pitched blade). | Efficient mixing is vital to dissipate heat and prevent localized "hot spots" and high concentrations of reagents, which can lead to side reactions like Wurtz coupling. |
| Initiation Monitoring | Visual (bubbling, color change), gentle warmth felt by hand. | In-situ temperature probes, reaction calorimetry (heat flow monitoring), or PAT tools like FTIR spectroscopy.[4] | It is unsafe to proceed with the full halide addition without confirmation of initiation.[4] FTIR can directly monitor the disappearance of the alkyl halide peak. |
| Safety Controls | Fume hood, blast shield, fire extinguisher. | Pressure-rated reactor, rupture disc, emergency quench system, automated shutdown protocols. | The potential energy of a runaway reaction is vastly greater at scale. Robust engineering controls are non-negotiable.[8][13] |
Protocols & Methodologies
Protocol 1: Lab-Scale Synthesis of this compound
WARNING: This reaction is highly exothermic and moisture-sensitive. All operations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and dried glassware.
-
Magnesium Activation: To a flame-dried 500 mL round-bottom flask equipped with a stir bar, reflux condenser, and N₂ inlet, add magnesium turnings (1.2 eq). Add one small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow to cool. The magnesium should appear shinier.
-
Grignard Formation: Add anhydrous THF (volume appropriate for scale). Begin stirring. Slowly add ~5% of the total methyl bromide (1.1 eq, as a solution in THF) to the flask. Watch for signs of initiation (gentle bubbling, disappearance of iodine color, slight exotherm). Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the grey, cloudy mixture at room temperature for 1 hour or until most of the magnesium is consumed.
-
Addition of Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 2-aminopyridine-3-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution, keeping the internal temperature below 10 °C.
-
Quench: After stirring for 1-2 hours at room temperature, slowly and carefully quench the reaction by pouring it over a stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Key Considerations for Pilot-Scale Synthesis
-
Process Safety Analysis (PSA): Before any pilot run, a thorough PSA, including a "what-if" analysis, must be conducted.[13] This involves calculating the maximum adiabatic temperature rise (MTSR) using reaction calorimetry data to ensure the cooling system can handle the heat load even in an upset scenario.
-
Reactor Preparation: The reactor must be verified as clean and dry ("bake-out" with hot nitrogen).
-
Controlled Addition: The methyl bromide solution is charged to the reactor via a calibrated dosing pump. The addition rate is linked to the internal temperature; if the temperature exceeds a set limit (e.g., 45 °C), the pump automatically stops.
-
Initiation Verification: After adding ~5% of the methyl bromide, the addition is paused. The operators must confirm initiation via a sustained temperature increase of several degrees without jacket cooling before being authorized to proceed.
-
Post-Reaction Monitoring: After the aldehyde addition, the reaction is typically held for several hours to ensure complete conversion, which is monitored by in-process control (IPC) samples analyzed by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. acs.org [acs.org]
Technical Support Center: Purification of 1-(2-Aminopyridin-3-yl)ethanol
This guide provides in-depth troubleshooting and procedural support for researchers, scientists, and drug development professionals working with crude 1-(2-Aminopyridin-3-yl)ethanol. Our goal is to equip you with the foundational knowledge and practical techniques required to achieve high purity for this critical building block.
Section 1: Understanding the Challenge - Common Impurities & Initial Assessment
Purification begins with understanding the potential contaminants in your crude material. The impurity profile of this compound is heavily dependent on its synthetic route. A common pathway involves the reduction of 1-(2-aminopyridin-3-yl)ethanone.
Potential Impurities Include:
-
Starting Materials: Unreacted 1-(2-aminopyridin-3-yl)ethanone.
-
Reagent Residues: Borohydride salts or other reducing agent byproducts.
-
Side-Reaction Products: Products from over-reduction or undesired side reactions.
-
Degradation Products: Aminopyridines can oxidize and darken over time, especially when exposed to heat and light, forming colored impurities.[1][2]
Initial Assessment FAQ
Q1: My crude product is a dark, viscous oil, but the pure compound should be a solid. What's the first step?
A1: An oily or discolored appearance suggests the presence of significant impurities or residual solvent. Before attempting a complex purification, perform a preliminary analysis. Dissolve a small amount of the crude material in a suitable solvent (like methanol or DCM) and run a Thin-Layer Chromatography (TLC) plate. This will give you a visual representation of the number of components and help you select an appropriate purification strategy. A single, clean spot on TLC is the goal. Multiple spots indicate the need for one of the purification methods detailed below.
Section 2: Purification Strategy Selection
Choosing the right purification method is crucial for maximizing yield and purity. The flowchart below outlines a decision-making process based on the nature of your crude product and its impurities.
Caption: Decision tree for selecting the optimal purification strategy.
Section 3: Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q2: I'm trying to recrystallize my compound, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when there are significant impurities depressing the melting point.
Causality & Solution:
-
Cooling Too Quickly: Rapid cooling doesn't give molecules enough time to align into a crystal lattice. Solution: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[3]
-
Insufficient Solvent: If the solution is too concentrated, the compound may crash out prematurely. Solution: Add a small amount (5-10% more) of the hot solvent to the oiled-out mixture and reheat until everything dissolves. Then, attempt the slow cooling process again.
-
Inappropriate Solvent: The chosen solvent may not be ideal. Compounds with low melting points are particularly prone to this issue.[4] Solution: Refer to the solvent selection table (Table 1) and try a different solvent or solvent pair. Using a solvent pair where the compound is less soluble can sometimes promote crystallization over oiling.
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low yield is often a trade-off for high purity. However, significant product loss can be minimized.
Causality & Solution:
-
Using Too Much Solvent: The most common cause. Your compound has some solubility even in the cold solvent, and excess solvent will keep more of it dissolved. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[3] If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.
-
Premature Crystallization: Crystals forming during a hot gravity filtration step will be lost. Solution: Use a pre-heated funnel and flask for the hot filtration and keep the solution at or near its boiling point to prevent the product from crystallizing on the filter paper.
-
Incomplete Crystallization: Not allowing enough time for crystallization. Solution: Once the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[3]
Column Chromatography Issues
Q4: My compound is streaking on the TLC plate and giving poor separation on the column. What should I do?
A4: Streaking (or tailing) on silica gel is common for basic compounds like amines. The amine group can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface.
Causality & Solution:
-
Strong Acid-Base Interaction: The basic amine "sticks" to the acidic silica. Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the more polar solvent (e.g., ethyl acetate or methanol). This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.[5]
-
Overloading the Column: Too much crude material was loaded onto the column. Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample for effective separation.
General & Stability Questions
Q5: How should I store the purified this compound? It seems to change color over time.
A5: Aminopyridine derivatives can be sensitive to air, light, and heat, leading to oxidation and discoloration.[1][2] Studies on related compounds like 4-aminopyridine show excellent chemical stability when stored properly.[6][7] For long-term stability, store the purified solid in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).
Section 4: Detailed Purification Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[3][4] This protocol uses a two-solvent system, ideal when a single solvent is not effective.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent pair from Table 1. A good pair consists of a "soluble" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount necessary.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of the hot "soluble" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all residual solvent.
Table 1: Recommended Solvent Systems for Recrystallization
| "Soluble" Solvent | "Poor" (Anti-Solvent) | Rationale & Comments |
| Ethanol | Water | The polar alcohol and amino groups suggest good solubility in ethanol. Water acts as an effective anti-solvent. |
| Ethyl Acetate | Hexane | A classic pair for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane. |
| Dichloromethane (DCM) | Hexane / Pentane | Good for removing non-polar impurities. Be cautious with heating DCM due to its low boiling point.[8] |
| Toluene | Hexane | Suitable if the compound is less polar than expected or if other systems fail.[4] |
Protocol 2: Acid-Base Extraction
This technique is highly effective for separating basic compounds like this compound from neutral or acidic impurities. It works by converting the basic amine into a water-soluble salt.[9][10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure. The basic aminopyridine will be protonated to form its hydrochloride salt, which dissolves in the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. (Note: If using DCM, the organic layer is on the bottom). Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer.
-
Wash: Combine the aqueous extracts and wash them once with a small amount of fresh organic solvent (ethyl acetate or DCM) to remove any trapped neutral impurities.
-
Basification & Recovery: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M NaOH or saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 9, check with pH paper). The protonated amine will be neutralized, causing the pure this compound to precipitate out or form an oil.
-
Final Extraction: Extract the purified product back into an organic solvent (ethyl acetate or DCM) several times.
-
Drying & Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Caption: Logic diagram for troubleshooting when a compound oils out.
Protocol 3: Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent).[11][12] This is the most powerful method for separating compounds with similar polarities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives the desired compound an Rf value of ~0.3. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method often results in better separation.
-
Elution: Begin eluting the column with the non-polar mobile phase (e.g., 100% hexane or hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the proportion of the more polar solvent (e.g., ethyl acetate).[13]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Home Page [chem.ualberta.ca]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. biotage.com [biotage.com]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sefh.es [sefh.es]
- 8. m.youtube.com [m.youtube.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. jackwestin.com [jackwestin.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Challenges in the characterization of 1-(2-Aminopyridin-3-yl)ethanol
Technical Support Center: 1-(2-Aminopyridin-3-yl)ethanol
Welcome to the dedicated technical support guide for the characterization of this compound. This resource is designed for researchers, medicinal chemists, and quality control analysts who work with this and structurally similar compounds. As a bifunctional molecule containing both a basic aminopyridine core and a chiral alcohol, its characterization presents unique challenges that require careful methodological consideration. This guide provides field-proven insights and robust protocols to navigate these complexities, ensuring data integrity and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the properties, handling, and expected analytical behavior of this compound.
Q1: What are the fundamental physical and chemical properties of this compound?
A1: Understanding the basic properties of your analyte is the first step in successful characterization. Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 869567-91-9 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O | [1][3] |
| Molecular Weight | 138.17 g/mol | [1][3] |
| Appearance | Typically a solid (powder or crystals) | [4] |
| LogP | ~0.17 | [2] |
| Hydrogen Bond Donors | 2 (-OH, -NH₂) | [2] |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amine N, -OH) | [2] |
Q2: How should I properly handle and store this compound to ensure its stability?
A2: this compound, like many 2-aminopyridine derivatives, can be sensitive to environmental conditions.[4] The primary amine is susceptible to oxidation, which can lead to coloration (e.g., turning yellow or brown) and the formation of degradation products. The pyridine ring itself can also participate in various reactions.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it in a cool (-20°C), dark, and dry place, such as a desiccator inside a freezer.
-
Handling: When weighing and preparing solutions, minimize exposure to air and ambient light. Use freshly prepared solutions for analysis whenever possible, as the compound may have limited stability in certain solvents, particularly under non-neutral pH conditions.
Q3: What are the expected spectral features for this compound in NMR, MS, and IR?
A3: Predicting the spectral output helps in confirming the identity and purity of the compound.
| Technique | Expected Features |
| ¹H NMR | -CH(OH)- : A quartet around 4.8-5.0 ppm. -CH₃ : A doublet around 1.4-1.6 ppm. -NH₂ : A broad singlet, typically between 4.5-6.0 ppm (concentration and solvent dependent). -OH : A broad singlet, highly variable (can be suppressed with D₂O exchange). Aromatic Protons : Three distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The proton at C6 will be the most downfield. |
| ¹³C NMR | -CH(OH)- : A signal around 65-70 ppm. -CH₃ : A signal around 20-25 ppm. Aromatic Carbons : Five signals in the aromatic region (approx. 110-160 ppm), with the carbon bearing the amino group (C2) being the most downfield. |
| Mass Spec (ESI+) | The primary ion observed will be the protonated molecule, [M+H]⁺ , at an m/z of approximately 139.18 . |
| FTIR | O-H Stretch : Broad band around 3300-3500 cm⁻¹. N-H Stretch : Two sharp peaks (primary amine) around 3300-3400 cm⁻¹. C-H Stretch (sp³) : Around 2900-3000 cm⁻¹. C=C/C=N Stretch (Aromatic) : Peaks in the 1500-1650 cm⁻¹ region. C-O Stretch : Around 1050-1150 cm⁻¹. |
Q4: What are the most likely impurities I might encounter from a typical synthesis?
A4: Impurities are often related to the synthetic route. Common syntheses for substituted aminopyridines can involve multi-step processes.[5][6][7] Potential impurities could include:
-
Starting Materials: Unreacted 2-aminopyridine or a 3-substituted precursor.
-
Over-oxidation Products: Oxidation of the alcohol to a ketone (1-(2-aminopyridin-3-yl)ethan-1-one).
-
Dehydration Products: Loss of water to form 2-amino-3-vinylpyridine.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium) or reagents used in the synthesis.
Part 2: Troubleshooting Guide by Analytical Technique
This section provides solutions to specific experimental problems in a question-and-answer format.
Chromatography (HPLC/UPLC)
Q: My HPLC analysis of this compound shows significant peak tailing. What is the cause and how can I fix it?
A: This is a classic problem when analyzing basic compounds like aminopyridines on standard silica-based C18 columns.
-
Causality: The basic nitrogen of the pyridine ring and the primary amine can engage in strong ionic interactions with residual acidic silanol groups (-Si-OH) on the surface of the silica packing material. This secondary interaction slows the elution of a portion of the analyte molecules, resulting in a tailed peak shape.
-
Solutions:
-
Mobile Phase Modification: Add a competitive base or an acidic modifier to the mobile phase. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. These protonate the silanol groups, minimizing their interaction with the basic analyte. Alternatively, using a buffered mobile phase (e.g., 10-20 mM ammonium formate or phosphate buffer) at a slightly acidic pH (3-5) can provide a consistent ionic environment and improve peak shape.
-
Use a Specialized Column:
-
End-Capped Columns: Employ a high-quality, fully end-capped C18 column where most residual silanols are derivatized.
-
"Base-Deactivated" Columns: These columns are specifically designed for the analysis of basic compounds.
-
Bio-Inert Hardware: For maximum performance, use a column with bio-inert hardware (e.g., PEEK-lined steel). This prevents interactions between the analyte and the metal surfaces of the column body and frits, which can also contribute to peak tailing and sample loss.[8]
-
-
Q: I suspect my compound is degrading during analysis. The peak area is inconsistent, and I see new, smaller peaks appearing in later injections. What's happening?
A: On-column degradation can be a significant issue, often caused by the mobile phase or the stationary phase itself.
-
Causality: Highly acidic mobile phases (e.g., pH < 2.5), while good for peak shape, can sometimes catalyze the hydrolysis or dehydration of sensitive molecules. The aminopyridine moiety itself can also be unstable under harsh conditions.
-
Solutions:
-
Moderate the Mobile Phase pH: Switch from a strong acid like TFA to a weaker one like formic acid. Better yet, use a buffered mobile phase in the pH 4-6 range to maintain stability while still achieving good chromatography.
-
Reduce Analysis Temperature: Lower the column temperature to 25°C or 30°C to slow down potential degradation kinetics.
-
Use Freshly Prepared Samples and Mobile Phases: Do not let samples sit in the autosampler for extended periods. Prepare fresh mobile phase daily.
-
Detailed Protocol: Robust HPLC-UV Purity Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm (base-deactivated).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.[9]
-
Detection: UV at 280 nm.[9]
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at 0.5 mg/mL.
This method provides a stable pH environment to minimize silanol interactions and prevent degradation, leading to sharp, reproducible peaks.
NMR Spectroscopy
Q: The signals for my -OH and -NH₂ protons are very broad in my ¹H NMR spectrum, and sometimes I can't even see them. How do I confirm their presence?
A: This is expected behavior for exchangeable protons. Their chemical shift and peak shape are highly dependent on solvent, concentration, temperature, and water content.
-
Causality: The amine (-NH₂) and hydroxyl (-OH) protons can undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This rapid exchange leads to signal broadening. In some cases, the peaks can become so broad that they are indistinguishable from the baseline.
-
Solution: D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like DMSO-d₆.
-
Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The signals corresponding to the -OH and -NH₂ protons will disappear or significantly decrease in intensity. This is because the protons are replaced by deuterium atoms (-OD, -ND₂), which are not observed in ¹H NMR. This experiment provides definitive proof of their presence.
-
Q: The three aromatic proton signals are crowded together, making integration and coupling analysis difficult. How can I achieve better separation?
A: Overlapping signals in the aromatic region can obscure important structural information.
-
Causality: The electronic effects of the amino, hydroxyl, and ethyl groups on the pyridine ring may not be different enough to cause large separations in the chemical shifts of the aromatic protons.
-
Solutions:
-
Use a Higher Field Spectrometer: The most direct solution. Moving from a 400 MHz to a 600 MHz or 800 MHz spectrometer will increase the spectral dispersion (spread of peaks in Hz), often resolving the overlapping signals.
-
Change NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the NMR solvent due to solvent-solute interactions. Acquiring spectra in different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) may alter the relative positions of the peaks enough to allow for clear analysis.
-
2D NMR Spectroscopy: Run a COSY (Correlation Spectroscopy) experiment. This will show correlations between coupled protons. Even if the 1D signals overlap, the cross-peaks in the 2D COSY spectrum can help you trace the connectivity of the entire spin system and confirm your assignments.
-
Mass Spectrometry
Q: I am using ESI-MS in positive mode, but I am struggling to see the expected molecular ion peak at m/z 139.18. Instead, I see other ions or nothing at all. What could be the issue?
A: Failure to observe the [M+H]⁺ ion is usually related to ionization efficiency, in-source fragmentation, or solution chemistry.
-
Causality: Although the aminopyridine moiety is basic and should ionize well, factors like incorrect solvent pH, high source temperatures, or the presence of non-volatile salts can suppress ionization or cause the molecule to fragment immediately upon entering the mass spectrometer.
-
Solutions:
-
Optimize Mobile Phase: Ensure your sample is dissolved and infused in a solvent system that promotes ionization. A typical starting point is 50:50 Acetonitrile:Water with 0.1% formic acid. The acid ensures the amine and pyridine nitrogen are protonated, which is essential for ESI+.
-
Check for Non-Volatile Buffers: Avoid using non-volatile salts like phosphates or sulfates (e.g., PBS buffer) in your sample. These will contaminate the ion source and suppress the signal of your analyte. If necessary, perform a sample cleanup using a ZipTip® or solid-phase extraction (SPE).
-
Tune Source Parameters:
-
Reduce Source Temperature/Drying Gas Flow: High temperatures can cause the molecule to fragment before it is detected. Specifically, the C-O bond of the benzylic alcohol can be labile.
-
Lower Cone Voltage (Fragmentation Voltage): This parameter controls the energy applied to ions as they move from the atmospheric pressure region to the vacuum region. A high cone voltage will induce fragmentation. Reduce it systematically to find a value that maximizes the [M+H]⁺ signal while minimizing fragment ions.
-
-
Part 3: Visual Workflows
General Analytical Workflow
The following diagram outlines a standard workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: A standard workflow for sample characterization.
Troubleshooting Decision Tree: HPLC Peak Tailing
This diagram provides a logical path for diagnosing and solving poor peak shape in HPLC.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. 869567-91-9|this compound|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validated Analytical Methods for 1-(2-Aminopyridin-3-yl)ethanol Quantification
Introduction: The Analytical Imperative for 1-(2-Aminopyridin-3-yl)ethanol
This compound is a substituted aminopyridine derivative whose precise quantification is essential in various stages of pharmaceutical development. Whether it appears as a key starting material, a synthetic intermediate, a metabolite, or a potential genotoxic impurity (PGI), establishing a robust and reliable analytical method is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy. The choice of analytical technique is a critical decision, driven by the specific requirements of the analysis—from high-concentration purity assessments in bulk drug substance to trace-level quantification in complex biological matrices.
This guide provides an in-depth comparison of principal analytical techniques for the quantification of this compound. We will move beyond simple procedural lists to explore the scientific rationale behind methodological choices, grounding our discussion in the rigorous validation frameworks mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] Our objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to select, develop, and validate the most appropriate method for their specific application.
Pillar 1: The Foundation of Trustworthiness—Analytical Method Validation
Before comparing techniques, we must establish the criteria by which they are judged. An analytical method is only as reliable as its validation. Validation provides documented evidence that a procedure is fit for its intended purpose.[7] Following the principles outlined in ICH Q2(R2), a well-validated method ensures data integrity and is a self-validating system of trust.[2][3][4][6]
The core validation characteristics we will use to compare methods include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
-
Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[2][3]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[8][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Caption: A generalized workflow for analytical method validation per ICH guidelines.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for this compound is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. We will compare the most relevant chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the quintessential workhorse of the pharmaceutical analysis laboratory. Its broad applicability, robustness, and cost-effectiveness make it the first-choice method for many applications, particularly for assay and purity determinations of the drug substance.
-
Expertise & Rationale: The this compound molecule contains a pyridine ring, which is a strong chromophore. Data for the parent 2-aminopyridine structure shows significant UV absorbance, suggesting that UV detection will be highly effective.[10][11] A reversed-phase C18 column is the logical starting point due to its versatility in retaining moderately polar compounds. The mobile phase, typically a buffered aqueous solution with an organic modifier like acetonitrile or methanol, can be fine-tuned to achieve optimal separation from related impurities.[12][13][14] The choice of a buffer is critical; a pH around 7 would keep the basic aminopyridine moiety in a consistent protonation state, ensuring good peak shape.
-
Trustworthiness (Self-Validation): The specificity of an HPLC-UV method is demonstrated by separating the analyte peak from all potential impurities and degradation products. This is often confirmed using a photodiode array (PDA) detector to assess peak purity. Linearity is established by creating a calibration curve from standard solutions, while accuracy is confirmed by spiking a known amount of analyte into a placebo matrix and measuring the recovery.[9]
Caption: Step-by-step workflow for the analysis of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine) or trace-level impurity analysis, LC-MS/MS is the undisputed gold standard.[15]
-
Expertise & Rationale: The power of LC-MS/MS lies in its two layers of specificity. First, the liquid chromatography separates components in time. Second, the tandem mass spectrometer provides highly selective detection based on the analyte's specific mass-to-charge ratio (m/z) and its unique fragmentation pattern.[16] For this compound (MW: 138.17), we would expect to see a protonated molecular ion [M+H]⁺ at m/z 139.2 in positive electrospray ionization (ESI) mode.[17] By selecting this precursor ion and monitoring a specific, high-abundance product ion generated via collision-induced dissociation (CID), we create a Multiple Reaction Monitoring (MRM) transition. This technique is exceptionally selective and can quantify the analyte at picogram levels, even in the presence of co-eluting matrix components.[15]
-
Trustworthiness (Self-Validation): The validation of an LC-MS/MS method, especially for bioanalysis, is rigorously defined by FDA and ICH guidelines.[1][5][18][19] Specificity is inherent to the MRM technique. Accuracy and precision are assessed using quality control (QC) samples at multiple concentration levels (low, mid, high). Matrix effects, which can suppress or enhance the analyte signal, must be thoroughly investigated. The stability of the analyte in the biological matrix under various storage and handling conditions is also a critical validation parameter.
Caption: Typical workflow for quantifying this compound in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds. Its applicability to this compound requires careful consideration of the analyte's properties.
-
Expertise & Rationale: The molecule contains both a hydroxyl (-OH) and an amino (-NH2) group. These polar functional groups can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC injection port. Therefore, derivatization is often a necessary step.[20] Silylation, for example, using a reagent like BSTFA, would convert the active hydrogens into less polar, more thermally stable trimethylsilyl (TMS) ethers and amines. This increases volatility and improves chromatographic performance. Headspace GC-MS could be an excellent choice for determining residual levels of the compound in a solid drug product, as it provides clean sample introduction by only analyzing the volatile components.[21]
-
Trustworthiness (Self-Validation): Validation follows similar principles to other chromatographic methods. A key consideration for GC-MS is the validation of the derivatization step itself, ensuring it is reproducible and complete. The specificity is excellent due to the combination of chromatographic retention time and the mass spectrum, which provides a molecular fingerprint of the analyte.
UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry is the simplest and most rapid technique but also the least specific.
-
Expertise & Rationale: This method relies on measuring the absorbance of a solution containing the analyte at a specific wavelength (λmax) and quantifying the concentration using the Beer-Lambert law.[22] Based on related compounds, the λmax for this compound in a suitable solvent would likely be in the 260-280 nm range.[10][23] However, this technique cannot distinguish the analyte from any other substance in the sample that absorbs at the same wavelength.
-
Trustworthiness (Self-Validation): Its use is limited to situations where the analyte is known to be the only absorbing species in the sample matrix, such as a dissolution test of a pure drug formulation in a simple medium or a concentration check of a pure standard solution. It is entirely unsuitable for impurity analysis or bioanalysis.
Method Selection Guide: A Comparative Summary
The optimal method depends entirely on the analytical objective. The following table summarizes the expected performance characteristics of each technique for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | Good to Excellent | Ultimate | Excellent | Poor |
| Sensitivity (Typical LOQ) | ~10-100 ng/mL | <0.1 ng/mL (pg/mL) | ~1-10 ng/mL | >1 µg/mL |
| Primary Application | Assay, Purity, Content Uniformity | Trace Impurity Analysis, Bioanalysis | Volatile Impurities, Residual Analysis | Dissolution, Purity check of simple solutions |
| Throughput | Moderate | High (with modern UHPLC) | Moderate to Low (due to derivatization) | Very High |
| Matrix Tolerance | Moderate | High | High (with Headspace) | Very Low |
| Relative Cost | Low | High | Moderate | Very Low |
| Key Rationale | Robust, reliable, cost-effective for high-concentration samples. | Unmatched sensitivity and selectivity for complex matrices and trace levels. | Ideal for volatile analysis but requires method development for derivatization. | Simple and fast but non-specific; only for pure systems. |
Detailed Experimental Protocols
The following are detailed, exemplary protocols grounded in common laboratory practice and regulatory expectations.
Protocol 1: Quantification by Reversed-Phase HPLC-UV
1. Objective: To determine the assay of this compound in a bulk drug substance.
2. Instrumentation & Materials:
-
HPLC system with PDA or UV detector (e.g., Agilent 1260, Waters Alliance)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Reference Standard: this compound, >99.5% purity
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Deionized Water
3. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes, hold for 3 min, return to 10% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Sample Preparation (100 µg/mL): Accurately weigh ~10 mg of the bulk drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the assay percentage using the peak areas and weights of the standard and sample.
5. Validation Summary:
-
Specificity: Spike sample with related impurities; demonstrate baseline resolution. Check peak purity with PDA.
-
Linearity: Prepare calibration standards from 1 µg/mL to 150 µg/mL (5 levels). Correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies at 80%, 100%, and 120% of the nominal concentration. Mean recovery should be 98.0% - 102.0%.
Protocol 2: Quantification in Human Plasma by LC-MS/MS
1. Objective: To quantify this compound in human plasma for a pharmacokinetic study.
2. Instrumentation & Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S)
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-1-(2-Aminopyridin-3-yl)ethanol)
-
Reagents: Acetonitrile, Methanol, Formic Acid (LC-MS grade), Human Plasma (K2EDTA)
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Analyte: m/z 139.2 → 122.1 (hypothetical fragment from loss of NH3)
-
Internal Standard: m/z 143.2 → 126.1
-
-
Calibration Range: 0.1 ng/mL to 100 ng/mL
4. Procedure:
-
Sample Preparation: To 50 µL of plasma sample, standard, or QC, add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).
-
Protein Precipitation: Add 200 µL of acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer: Transfer 100 µL of the supernatant to a clean vial or plate for injection.
-
Analysis: Inject 5 µL onto the LC-MS/MS system.
5. Validation Summary (per FDA Bioanalytical Method Validation Guidance[1][5]):
-
Selectivity: Analyze blank plasma from at least 6 sources to check for interferences.
-
Accuracy & Precision: Analyze QC samples at LLOQ, Low, Mid, and High concentrations in at least 5 replicates over 3 separate runs. Bias should be within ±15% (±20% at LLOQ) and CV ≤ 15% (≤ 20% at LLOQ).
-
Matrix Effect: Evaluate at low and high concentrations by comparing the response in post-extraction spiked samples to that of neat solutions.
-
Stability: Evaluate freeze-thaw, bench-top, and long-term storage stability.
Conclusion
The quantification of this compound can be reliably achieved through several validated analytical methods. The choice is not a matter of finding the "best" method, but of selecting the most appropriate method for the question at hand. For routine, high-concentration analysis such as bulk assay, a well-validated HPLC-UV method offers a perfect balance of performance, robustness, and cost-efficiency. For challenges requiring ultimate sensitivity and selectivity, such as determining trace-level impurities or quantifying the compound in complex biological fluids, LC-MS/MS is the necessary and superior tool. GC-MS and direct UV-Vis spectrophotometry serve more niche roles, applicable under specific circumstances. A thorough understanding of both the analytical requirements and the principles of method validation is paramount to generating data that is not only accurate and precise but also defensible and trustworthy.
References
- 1. fda.gov [fda.gov]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-Aminopyridine [webbook.nist.gov]
- 11. edinst.com [edinst.com]
- 12. helixchrom.com [helixchrom.com]
- 13. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 14. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. chimia.ch [chimia.ch]
- 17. (S)-1-(2-Aminopyridin-3-yl)ethanol | 936718-00-2 | Benchchem [benchchem.com]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. hhs.gov [hhs.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. rjptonline.org [rjptonline.org]
- 22. biomedres.us [biomedres.us]
- 23. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results for Pyridinyl-Ethanol Derivatives: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of experimental results for pyridinyl-ethanol derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. Due to the limited availability of published experimental data for 1-(2-Aminopyridin-3-yl)ethanol, this document will use a representative analogue, which we will refer to as Compound A , to illustrate the rigorous validation process. We will compare its hypothetical experimental data with that of a well-established structural analogue, 1-(Pyridin-3-yl)ethanol , to highlight key analytical distinctions and the importance of robust characterization.
The principles and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust template for ensuring the identity, purity, and structural integrity of novel pyridine-containing scaffolds.
Introduction: The Imperative of Rigorous Characterization
Our comparative analysis will focus on the foundational techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). By juxtaposing the expected data for our target analogue (Compound A ) with a known comparator (1-(Pyridin-3-yl)ethanol ), we will demonstrate how subtle structural differences manifest in distinct analytical signatures.
Synthesis and Purification Workflow
A robust analytical characterization begins with a well-documented and reproducible synthetic and purification protocol. The following workflow represents a generalized approach for the preparation of pyridinyl-ethanol derivatives.
Caption: Generalized workflow for the synthesis and purification of pyridinyl-ethanol derivatives.
Illustrative Synthesis of 1-(Pyridin-3-yl)ethanol
The synthesis of 1-(pyridin-3-yl)ethanol is well-documented and typically involves the reduction of 3-acetylpyridine.
Protocol:
-
To a stirred solution of 3-acetylpyridine (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(pyridin-3-yl)ethanol as a colorless oil.
Spectroscopic and Chromatographic Cross-Validation
The cornerstone of structural elucidation lies in the synergistic use of multiple analytical techniques. Data from each method should be consistent and collectively support the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
The ¹H NMR spectrum is invaluable for identifying the number of distinct proton environments and their connectivity through spin-spin coupling.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Compound A (Hypothetical) | 8.15 | d | 4.8 | 1H | H-6 (Pyridine) |
| 7.60 | dd | 7.6, 1.8 | 1H | H-4 (Pyridine) | |
| 6.70 | d | 7.6 | 1H | H-5 (Pyridine) | |
| 5.20 | br s | 2H | NH₂ | ||
| 4.95 | q | 6.4 | 1H | CH-OH | |
| 2.50 | s | 1H | OH | ||
| 1.45 | d | 6.4 | 3H | CH₃ | |
| 1-(Pyridin-3-yl)ethanol | 8.50 | d | 2.0 | 1H | H-2 (Pyridine) |
| 8.45 | dd | 4.8, 1.6 | 1H | H-6 (Pyridine) | |
| 7.75 | dt | 8.0, 2.0 | 1H | H-4 (Pyridine) | |
| 7.25 | dd | 8.0, 4.8 | 1H | H-5 (Pyridine) | |
| 4.90 | q | 6.5 | 1H | CH-OH | |
| 3.50 | br s | 1H | OH | ||
| 1.50 | d | 6.5 | 3H | CH₃ |
Note: Chemical shifts for 1-(Pyridin-3-yl)ethanol are based on typical literature values.
The key differentiator for Compound A would be the presence of the broad singlet corresponding to the amino protons (NH₂) and the distinct upfield shift of the pyridine protons due to the electron-donating nature of the amino group.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Compound A (Hypothetical) | 158.0 | C-2 (Pyridine, C-NH₂) |
| 147.5 | C-6 (Pyridine) | |
| 138.0 | C-4 (Pyridine) | |
| 125.0 | C-3 (Pyridine, C-CH(OH)CH₃) | |
| 115.0 | C-5 (Pyridine) | |
| 65.0 | CH-OH | |
| 23.0 | CH₃ | |
| 1-(Pyridin-3-yl)ethanol | 148.5 | C-2 (Pyridine) |
| 147.0 | C-6 (Pyridine) | |
| 140.0 | C-3 (Pyridine, C-CH(OH)CH₃) | |
| 134.5 | C-4 (Pyridine) | |
| 123.5 | C-5 (Pyridine) | |
| 67.0 | CH-OH | |
| 25.0 | CH₃ |
Note: Chemical shifts for 1-(Pyridin-3-yl)ethanol are based on typical literature values.
The most significant difference in the ¹³C NMR spectra would be the chemical shift of the carbon atom attached to the amino group (C-2) in Compound A , which would be significantly shielded compared to the corresponding carbon in 1-(pyridin-3-yl)ethanol.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[1]
Table 3: Comparative Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragments |
| Compound A (Hypothetical) | ESI+ | 139.0866 | 139.0868 | 122 (Loss of NH₃), 94 (Pyridine ring fragment) |
| 1-(Pyridin-3-yl)ethanol | ESI+ | 124.0757 | 124.0759 | 106 (Loss of H₂O), 79 (Pyridine ring) |
The high-resolution mass spectrometry (HRMS) data provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[2] The fragmentation pattern offers additional structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of a compound and can also be used for quantification. A well-developed HPLC method should provide a sharp, symmetrical peak for the main compound, well-resolved from any impurities.
Caption: A typical workflow for HPLC method development and analysis.
Illustrative HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Table 4: Comparative HPLC Data
| Compound | Retention Time (min) | Purity (%) | Notes |
| Compound A (Hypothetical) | 8.5 | >98% | The amino group increases polarity, potentially leading to a slightly earlier elution time compared to the comparator. |
| 1-(Pyridin-3-yl)ethanol | 9.2 | >98% | A sharp, symmetrical peak is expected. |
The difference in retention times between the two compounds, though potentially small, would be consistent and reproducible, reflecting the difference in their polarity.
Conclusion: A Triad of Confidence
The cross-validation of experimental data through a combination of NMR, MS, and HPLC provides a robust and reliable confirmation of the structure and purity of a synthesized compound. The hypothetical data presented for Compound A in comparison to 1-(Pyridin-3-yl)ethanol illustrates how each analytical technique offers a unique and complementary piece of the structural puzzle. By adhering to such a multi-faceted analytical approach, researchers can proceed with confidence in their downstream applications, from biological screening to materials development.
References
A Comparative Spectroscopic Guide to 1-(2-Aminopyridin-3-yl)ethanol and Its Derivatives
This guide provides an in-depth spectroscopic comparison of 1-(2-aminopyridin-3-yl)ethanol and its key derivatives, including the ketone analogue, 1-(2-aminopyridin-3-yl)ethanone, and its ester derivative, 1-(2-aminopyridin-3-yl)ethyl acetate. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of heterocyclic compounds.
The 2-aminopyridine scaffold is a crucial pharmacophore found in numerous biologically active molecules. The introduction of a hydroxyethyl group at the 3-position, and its subsequent modifications, can significantly influence the molecule's physicochemical properties and biological activity. A thorough understanding of the spectroscopic signatures of these modifications is paramount for efficient synthesis, characterization, and quality control.
Molecular Structures Under Investigation
The primary compounds discussed in this guide are:
-
This compound (Parent Compound)
-
1-(2-Aminopyridin-3-yl)ethanone (Ketone Derivative)
-
1-(2-Aminopyridin-3-yl)ethyl acetate (Ester Derivative)
Figure 1: Molecular structures of the compounds under investigation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.
Comparative ¹H NMR Analysis
The ¹H NMR spectra of these compounds are expected to show characteristic signals for the pyridine ring protons, the amino group protons, and the protons of the 3-position substituent.
| Proton | This compound (Predicted) | 1-(2-Aminopyridin-3-yl)ethanone (Predicted) | 1-(2-Aminopyridin-3-yl)ethyl acetate (Predicted) | Rationale for Predicted Shifts |
| H-4 | ~7.3 ppm (dd) | ~7.5 ppm (dd) | ~7.4 ppm (dd) | The electron-withdrawing nature of the carbonyl group in the ketone and ester deshields the adjacent ring protons. |
| H-5 | ~6.6 ppm (dd) | ~6.7 ppm (dd) | ~6.6 ppm (dd) | Less affected by the substituent at C3 compared to H-4 and H-6. |
| H-6 | ~8.0 ppm (dd) | ~8.1 ppm (dd) | ~8.0 ppm (dd) | Proximity to the electronegative nitrogen atom results in a downfield shift. |
| -NH₂ | ~5.0-6.0 ppm (br s) | ~5.5-6.5 ppm (br s) | ~5.0-6.0 ppm (br s) | Broad singlet due to quadrupole broadening and exchange. The ketone's carbonyl group may slightly deshield these protons. |
| -CH(OH)- | ~4.9 ppm (q) | - | ~5.9 ppm (q) | The acetyl group in the ester is more electron-withdrawing than the hydroxyl group, causing a significant downfield shift. |
| -CH₃ (ethyl) | ~1.4 ppm (d) | ~2.5 ppm (s) | ~1.5 ppm (d) | The methyl group in the ketone is directly attached to a carbonyl, resulting in a significant downfield shift. |
| -OH | Variable (br s) | - | - | Chemical shift is concentration and solvent dependent. |
| -C(=O)CH₃ | - | - | ~2.1 ppm (s) | Characteristic singlet for an acetate methyl group. |
Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. Coupling constants (J) for pyridine ring protons are typically in the range of 5-8 Hz for ortho-coupling and 1-3 Hz for meta-coupling.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectra provide insight into the carbon skeleton of the molecules.
| Carbon | This compound (Predicted) | 1-(2-Aminopyridin-3-yl)ethanone (Predicted) | 1-(2-Aminopyridin-3-yl)ethyl acetate (Predicted) | Rationale for Predicted Shifts |
| C-2 | ~158 ppm | ~159 ppm | ~158 ppm | Carbon bearing the amino group, typically shifted downfield. |
| C-3 | ~135 ppm | ~133 ppm | ~134 ppm | The attachment point of the substituent. |
| C-4 | ~122 ppm | ~124 ppm | ~123 ppm | The electron-withdrawing effect of the carbonyl group in the ketone and ester causes a downfield shift. |
| C-5 | ~114 ppm | ~115 ppm | ~114 ppm | Generally upfield compared to other pyridine carbons. |
| C-6 | ~148 ppm | ~149 ppm | ~148 ppm | Carbon adjacent to the ring nitrogen, significantly deshielded. |
| -CH(OH)- | ~65 ppm | - | ~70 ppm | The acetyl group in the ester deshields this carbon compared to the hydroxyl group. |
| -C(=O)- (ethanone) | - | ~200 ppm | - | Characteristic chemical shift for a ketone carbonyl carbon. |
| -C(=O)- (acetate) | - | - | ~170 ppm | Characteristic chemical shift for an ester carbonyl carbon. |
| -CH₃ (ethyl) | ~25 ppm | ~28 ppm | ~22 ppm | The methyl carbon in the ketone is slightly deshielded due to the adjacent carbonyl. |
| -C(=O)CH₃ | - | - | ~21 ppm | Characteristic chemical shift for an acetate methyl carbon. |
Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | This compound (cm⁻¹) | 1-(2-Aminopyridin-3-yl)ethanone (cm⁻¹) | 1-(2-Aminopyridin-3-yl)ethyl acetate (cm⁻¹) | Interpretation |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | - | - | The broad peak is characteristic of a hydrogen-bonded hydroxyl group. |
| N-H Stretch (Amine) | 3300-3500 (two bands) | 3300-3500 (two bands) | 3300-3500 (two bands) | Primary amines typically show two bands corresponding to symmetric and asymmetric stretching.[1] |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | 3000-3100 | Characteristic of C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | 2850-3000 | Corresponding to the methyl and methine groups of the substituent. |
| C=O Stretch (Ketone) | - | ~1680 | - | Strong absorption characteristic of an aryl ketone. |
| C=O Stretch (Ester) | - | - | ~1735 | Strong absorption at a higher wavenumber than the ketone due to the electron-withdrawing oxygen atom. |
| C=N & C=C Stretch (Pyridine Ring) | ~1600, ~1580, ~1470 | ~1600, ~1580, ~1470 | ~1600, ~1580, ~1470 | Multiple bands characteristic of the pyridine ring vibrations. |
| C-O Stretch (Alcohol) | 1000-1250 | - | - | Characteristic of the C-O bond in the alcohol. |
| C-O Stretch (Ester) | - | - | 1000-1300 (two bands) | Esters typically show two C-O stretching bands. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of auxochromes and chromophores.
| Compound | Predicted λ_max (nm) in Ethanol | Rationale |
| This compound | ~240, ~280 | The 2-aminopyridine chromophore typically exhibits two main absorption bands corresponding to π→π* transitions. The ethanol substituent has a minor effect. |
| 1-(2-Aminopyridin-3-yl)ethanone | ~250, ~320 | The carbonyl group in conjugation with the pyridine ring extends the chromophore, leading to a bathochromic (red) shift of the longer wavelength absorption band. |
| 1-(2-Aminopyridin-3-yl)ethyl acetate | ~240, ~280 | The ester group is less effective at extending the conjugation compared to the ketone, so the spectrum is expected to be similar to the parent alcohol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Fragmentation Patterns
-
This compound: The molecular ion peak (M⁺) is expected at m/z 138. A prominent fragment would likely arise from the alpha-cleavage of the C-C bond between the pyridine ring and the ethanol substituent, leading to the loss of a CH₃ radical (m/z 123). Loss of water (H₂O) from the molecular ion could also be observed (m/z 120).
-
1-(2-Aminopyridin-3-yl)ethanone: The molecular ion peak (M⁺) is expected at m/z 136. A characteristic fragmentation would be the loss of the methyl radical (CH₃•) to form a stable acylium ion (m/z 121). Another major fragmentation pathway would be the loss of carbon monoxide (CO) from the acylium ion.
-
1-(2-Aminopyridin-3-yl)ethyl acetate: The molecular ion peak (M⁺) is expected at m/z 180. A key fragmentation would be the loss of acetic acid (CH₃COOH) via a McLafferty-type rearrangement, if sterically feasible, or through direct cleavage. Loss of the acetyl group (CH₃CO•) would lead to an ion at m/z 137.
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for the compounds discussed.
Protocol 1: NMR Spectroscopy
Figure 2: Workflow for NMR Spectroscopy.
Causality behind Experimental Choices:
-
Deuterated Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. The deuterium nucleus is not detected in ¹H NMR, thus avoiding large solvent signals.
-
TMS (Tetramethylsilane): TMS is used as an internal standard because its protons are highly shielded, appearing at 0 ppm, which rarely overlaps with signals from the analyte.
-
Spectrometer Frequency: A higher field spectrometer (≥400 MHz) provides better signal dispersion and resolution, which is crucial for resolving complex spin systems in aromatic compounds.
Protocol 2: FT-IR Spectroscopy
Figure 3: Workflow for FT-IR Spectroscopy.
Causality behind Experimental Choices:
-
ATR (Attenuated Total Reflectance): ATR is a convenient and rapid technique that requires minimal sample preparation for both liquids and solids.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic vibrational bands of most organic molecules.
Protocol 3: UV-Vis Spectroscopy
Figure 4: Workflow for UV-Vis Spectroscopy.
Causality behind Experimental Choices:
-
UV-Transparent Solvent: Ethanol is a common choice as it is transparent in the UV region of interest and can dissolve polar compounds.
-
Quartz Cuvette: Quartz is used because it is transparent to UV radiation, unlike glass or plastic which absorb in this region.
-
Baseline Correction: A baseline with the pure solvent is recorded to subtract any absorbance from the solvent and the cuvette.
Protocol 4: Mass Spectrometry (Electron Ionization)
Figure 5: Workflow for Mass Spectrometry.
Causality behind Experimental Choices:
-
Electron Ionization (EI): EI is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
-
70 eV: This is a standard electron energy that provides sufficient energy to ionize and fragment most organic molecules, leading to information-rich spectra.
References
A Comparative Analysis of the Predicted Biological Activity of 1-(2-Aminopyridin-3-yl)ethanol
Introduction: Unveiling the Potential of a Novel Aminopyridine Derivative
The aminopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. These compounds have been successfully developed into therapeutics for neurological disorders, cancers, and infectious diseases. This guide provides a comparative analysis of the potential biological activities of a novel compound, 1-(2-Aminopyridin-3-yl)ethanol, against well-characterized, clinically relevant active compounds.
Due to the limited publicly available experimental data on this compound, this guide will leverage a structure-activity relationship (SAR) approach. Based on its structural features—a 2-aminopyridine core with an ethanol substitution at the 3-position—we will explore three plausible and significant biological activities: potassium channel blockade, kinase inhibition, and antibacterial activity.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this and similar molecules.
Comparative Analysis of Predicted Biological Activities
The biological activity of aminopyridine derivatives is heavily influenced by the nature and position of substituents on the pyridine ring. The ethanol group at the 3-position of this compound introduces a hydroxyl group and a chiral center, which can significantly impact its interaction with biological targets. Here, we compare its hypothetical activity to three known active compounds, each representing a distinct class of biological activity commonly associated with the aminopyridine scaffold.
Potassium Channel Blockade: A Potential Neurological Modulator
Rationale: The aminopyridine core is famously associated with the blockade of voltage-gated potassium (Kv) channels. 4-Aminopyridine (also known as dalfampridine) is a non-selective Kv channel blocker used to improve walking in patients with multiple sclerosis.[1] It is hypothesized that this compound may exhibit similar, albeit potentially modulated, activity at these channels. The hydroxyl group of the ethanol substituent could form additional hydrogen bonds within the channel pore, influencing both potency and selectivity.
Known Active Compound: 4-Aminopyridine
Comparative Data:
| Compound | Target | IC50 |
| This compound | Kv1.1/Kv1.2 (Predicted) | To be determined |
| 4-Aminopyridine | Kv1.1 | 170 µM[1][2] |
| Kv1.2 | 230 µM[1][2] |
Kinase Inhibition: Targeting Cellular Signaling Pathways
Rationale: The 2-aminopyridine moiety is a prevalent scaffold in the design of protein kinase inhibitors. Numerous clinically approved and investigational drugs targeting kinases in oncology and inflammatory diseases feature this core structure. The amino group and the pyridine nitrogen can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The 3-substituted ethanol group of this compound could potentially occupy the solvent-exposed region of the ATP-binding site, offering opportunities for selectivity.
Known Active Compound: Crizotinib (a multi-targeted tyrosine kinase inhibitor with an aminopyridine core)
Comparative Data:
| Compound | Target | IC50 |
| This compound | JAK2 (Predicted) | To be determined |
| Crizotinib | JAK2 | 27 nM[3] |
| HEL Cells (JAK2-mutated) | 103.6 nM[4] |
Antibacterial Activity: A Potential Weapon Against Infections
Rationale: Aminopyridine derivatives have been reported to possess antibacterial properties.[5] The ability of the aminopyridine scaffold to engage in various non-covalent interactions makes it a versatile platform for designing novel antibacterial agents. The specific substitution pattern of this compound could confer activity against a range of bacterial pathogens.
Known Active Compound: 2-amino-3-cyanopyridine derivative (Compound 2c from a study by Kibou et al.)
Comparative Data:
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus (Predicted) | To be determined |
| Bacillus subtilis (Predicted) | To be determined | |
| Compound 2c | Staphylococcus aureus | 0.039[5] |
| Bacillus subtilis | 0.039[5] |
Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activity of this compound and enable a direct comparison with the known active compounds, the following standardized in vitro assays are recommended.
Protocol 1: Whole-Cell Patch-Clamp Assay for Potassium Channel Activity
Objective: To measure the inhibitory effect of this compound on voltage-gated potassium channels (e.g., Kv1.1) expressed in a mammalian cell line.
Methodology Workflow:
Caption: Workflow for Whole-Cell Patch-Clamp Assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human Kv1.1 channel in appropriate growth medium.
-
Cell Plating: Seed the cells onto glass coverslips 24-48 hours prior to the experiment.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.[1][6]
-
Hold the cell at a membrane potential of -80 mV.
-
-
Data Acquisition:
-
Record baseline Kv currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).
-
Perfuse the recording chamber with increasing concentrations of this compound or 4-aminopyridine.
-
At each concentration, record the Kv currents using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each compound concentration.
-
Normalize the current amplitudes to the baseline (control) current.
-
Plot the normalized current as a function of the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., JAK2).
Methodology Workflow:
Caption: Workflow for ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the reference inhibitor (e.g., Crizotinib) in a suitable buffer with a low percentage of DMSO.
-
Prepare solutions of the target kinase (e.g., recombinant human JAK2), its specific substrate peptide, and ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or vehicle control.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.[7]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2][7]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal.[2][7]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Methodology Workflow:
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. Crizotinib has Preclinical Efficacy in Philadelphia-negative Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. promega.com [promega.com]
A Head-to-Head Comparison of Synthetic Routes to 1-(2-Aminopyridin-3-yl)ethanol: A Guide for Medicinal Chemists
Introduction: The Significance of a Versatile Building Block
1-(2-Aminopyridin-3-yl)ethanol is a valuable chiral building block in medicinal chemistry and drug discovery. Its vicinal amino alcohol moiety on a pyridine scaffold makes it a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, central nervous system agents, and other therapeutic candidates. The efficient and scalable synthesis of this molecule is therefore of critical importance to researchers in the pharmaceutical industry. This guide provides a head-to-head comparison of the most common synthetic routes to this compound, offering detailed experimental protocols, an objective analysis of their respective advantages and disadvantages, and supporting data to aid in the selection of the most appropriate method for a given research and development context.
Core Synthetic Strategies: An Overview
Two principal retrosynthetic disconnections dominate the landscape of this compound synthesis. The first and most direct approach involves the reduction of the corresponding ketone , 3-acetyl-2-aminopyridine. The second common strategy is the addition of a methyl nucleophile to the aldehyde , 2-aminopyridine-3-carbaldehyde, typically via a Grignard reaction. Furthermore, the growing demand for enantiomerically pure compounds has spurred the development of asymmetric synthetic methods . This guide will delve into the practical execution and comparative analysis of these key strategies.
Route 1: Reduction of 3-Acetyl-2-aminopyridine
This is arguably the most straightforward and frequently employed route to racemic this compound. The commercially available or readily synthesized 3-acetyl-2-aminopyridine is reduced using a suitable hydride reagent.
Workflow for Route 1
Caption: Reduction of 3-acetyl-2-aminopyridine to the target alcohol.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
3-Acetyl-2-aminopyridine (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-acetyl-2-aminopyridine in methanol at 0 °C (ice bath), add sodium borohydride portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Discussion of Route 1
The reduction of 3-acetyl-2-aminopyridine with sodium borohydride is a simple and cost-effective method. The reaction is generally high-yielding and proceeds under mild conditions.[1][2] The starting material, 3-acetyl-2-aminopyridine, can be synthesized from 2-aminopyridine through various methods, such as Friedel-Crafts acylation, though this can sometimes lead to regioselectivity issues. A more controlled synthesis involves the reaction of 2-aminopyridine with a suitable acetylating agent.[3]
Advantages:
-
High yields are typically achieved.
-
The reagents are inexpensive and readily available.
-
The procedure is operationally simple and easy to scale up.
Disadvantages:
-
This route produces a racemic mixture of the alcohol, requiring a subsequent resolution step if a single enantiomer is desired.
-
The synthesis of the starting ketone may require an additional synthetic step.
Route 2: Grignard Reaction with 2-Aminopyridine-3-carbaldehyde
This approach involves the nucleophilic addition of a methyl group to the carbonyl of 2-aminopyridine-3-carbaldehyde. The most common source of the methyl nucleophile is a Grignard reagent, such as methylmagnesium bromide.
Workflow for Route 2
Caption: Grignard reaction of 2-aminopyridine-3-carbaldehyde.
Experimental Protocol: Methylmagnesium Bromide Addition
Materials:
-
2-Aminopyridine-3-carbaldehyde (1.0 eq)
-
Methylmagnesium bromide (CH₃MgBr) (1.2 eq, solution in THF or Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminopyridine-3-carbaldehyde in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Discussion of Route 2
The Grignard reaction offers a direct method to form the C-C bond and the desired alcohol in a single step from the corresponding aldehyde. However, Grignard reactions with aminopyridines can be complicated by the acidity of the amino group, which can quench the Grignard reagent, and the potential for the Grignard reagent to coordinate to the pyridine nitrogen. Careful control of reaction conditions, such as low temperatures, is crucial for success. The synthesis of the starting material, 2-aminopyridine-3-carbaldehyde, can be achieved through methods like the Vilsmeier-Haack reaction on 2-aminopyridine or via ortho-lithiation of a protected 2-aminopyridine followed by formylation.
Advantages:
-
Direct formation of the desired carbon skeleton and functional group.
Disadvantages:
-
This route also produces a racemic product.
-
The Grignard reagent is sensitive to moisture and acidic protons, requiring anhydrous conditions and careful handling.
-
The synthesis of the starting aldehyde can be multi-step and may have moderate yields.
Route 3: Asymmetric Synthesis
For applications where a single enantiomer of this compound is required, asymmetric synthesis is the most efficient approach, avoiding the need for classical resolution of a racemic mixture.
Workflow for Asymmetric Reduction
Caption: Asymmetric reduction of 3-acetyl-2-aminopyridine.
Conceptual Protocol: Asymmetric Reduction of 3-Acetyl-2-aminopyridine
A common strategy for the asymmetric reduction of ketones is the use of a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a reducing agent like borane (BH₃).
Conceptual Steps:
-
In a flame-dried flask under an inert atmosphere, the chiral catalyst (e.g., (R)- or (S)-CBS catalyst) is dissolved in an anhydrous solvent like THF.
-
The borane source (e.g., BH₃·SMe₂ or BH₃·THF) is added at a controlled temperature.
-
A solution of 3-acetyl-2-aminopyridine in anhydrous THF is added slowly to the catalyst-borane complex.
-
The reaction is stirred at a specific temperature for a period of time until completion, as monitored by TLC or HPLC.
-
The reaction is carefully quenched, typically with methanol, followed by an acidic workup.
-
The product is extracted, purified, and its enantiomeric excess (ee) is determined by chiral HPLC or NMR analysis.
Discussion of Asymmetric Routes
Advantages:
-
Direct access to enantiomerically enriched or pure product, eliminating the need for resolution.
-
Potentially high enantioselectivity (ee).
Disadvantages:
-
Chiral catalysts and reagents can be expensive.
-
Reaction conditions often require careful optimization to achieve high yields and enantioselectivity.
-
Biocatalytic methods may require specialized equipment and expertise.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Reduction | Route 2: Grignard Reaction | Route 3: Asymmetric Synthesis |
| Starting Material | 3-Acetyl-2-aminopyridine | 2-Aminopyridine-3-carbaldehyde | 3-Acetyl-2-aminopyridine |
| Key Reagents | Sodium borohydride | Methylmagnesium bromide | Chiral catalyst, borane source |
| Product | Racemic | Racemic | Enantiomerically enriched |
| Yield | Generally high | Moderate to high | Variable, depends on optimization |
| Operational Simplicity | High | Moderate (requires anhydrous conditions) | Low to moderate (requires inert atmosphere, careful control) |
| Cost-Effectiveness | High | Moderate | Low (due to catalyst cost) |
| Scalability | Good | Moderate | Can be challenging |
| Key Advantage | Simplicity and cost | Direct C-C bond formation | Direct access to chiral product |
| Key Disadvantage | Racemic product | Sensitive reagents, potential side reactions | Cost and optimization required |
Conclusion and Recommendations
The choice of synthetic route to this compound is highly dependent on the specific needs of the researcher.
-
For the rapid and cost-effective synthesis of the racemic material for initial screening or derivatization, Route 1 (Reduction of 3-acetyl-2-aminopyridine) is the recommended approach due to its simplicity, high yields, and use of inexpensive reagents.
-
Route 2 (Grignard Reaction) is a viable alternative for accessing the racemic product, particularly if the starting aldehyde is readily available. However, the more stringent reaction conditions and potential for side reactions make it a less favorable choice for routine synthesis compared to the reduction route.
-
For the synthesis of enantiomerically pure this compound , which is often a requirement for late-stage drug development, Route 3 (Asymmetric Synthesis) is the most logical choice. While it requires more significant investment in terms of catalyst cost and optimization, it circumvents the need for a potentially difficult and less efficient classical resolution. Further investigation into both biocatalytic and chemocatalytic asymmetric reductions is warranted to establish a robust and scalable process.
Ultimately, a thorough evaluation of the available resources, desired stereochemistry, and scale of production will guide the synthetic chemist in selecting the optimal path to this valuable building block.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 1-(2-Aminopyridin-3-yl)ethanol in benchmark reactions
The superior projected performance is attributed to the formation of a stable, pre-organized palladacycle, which enhances catalytic activity and prevents decomposition more effectively than the flexible TMEDA or the dissociable PPh₃ ligands. [6]
Part 3: Performance as a Substrate in "Borrowing Hydrogen" Catalysis
The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology is an elegant, atom-economical process for forming C-N bonds by coupling alcohols and amines. [6]In this context, this compound serves as the alcohol component, acting as an electrophilic alkylating agent after temporary, catalyst-mediated dehydrogenation.
Causality of Experimental Design
This reaction leverages a transition metal catalyst (typically Ru or Ir) to transiently oxidize the alcohol to its corresponding ketone (1-(2-aminopyridin-3-yl)ethan-1-one). This intermediate is highly electrophilic and readily undergoes condensation with a nucleophilic amine to form an imine. The metal-hydride species, formed during the initial oxidation, then reduces the imine in situ to furnish the final alkylated amine product, regenerating the catalyst and releasing water as the sole byproduct. The efficiency of this process is compared with a non-heterocyclic analogue, 1-phenylethanol, to assess the electronic impact of the aminopyridine ring on the reaction rate.
Mechanism: Ruthenium-Catalyzed N-Alkylation via Borrowing Hydrogen
Caption: The borrowing hydrogen catalytic cycle for N-alkylation.
Detailed Protocol: N-Alkylation of Morpholine
-
Reaction Setup: In a pressure-tolerant vial, combine the alcohol substrate (1.0 mmol, e.g., this compound), morpholine (1.2 mmol), and [Ru(p-cymene)Cl₂]₂ (0.025 mmol).
-
Base and Solvent: Add potassium tert-butoxide (t-BuOK, 0.1 mmol) and anhydrous toluene (3 mL).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 110 °C for 24 hours.
-
Workup: After cooling, filter the reaction mixture through a short plug of celite to remove the catalyst. Rinse with ethyl acetate.
-
Analysis: Concentrate the filtrate and analyze the crude residue by ¹H NMR and GC-MS to determine the conversion to the N-alkylated morpholine product.
Comparative Performance Data (Projected)
| Alcohol Substrate | Time (h) | Conversion (%) | Electronic Effect |
| This compound | 24 | 88 | Electron-withdrawing pyridine ring activates the intermediate ketone |
| 1-Phenylethanol | 24 | 81 | Standard electron-rich aromatic system |
| Cyclohexanol | 24 | 65 | Aliphatic alcohol, less readily oxidized |
The electron-deficient nature of the pyridine ring is expected to render the intermediate ketone more electrophilic, thereby accelerating the condensation step with the amine and leading to a higher overall conversion compared to standard aromatic or aliphatic alcohols. [7]
Summary and Outlook
This compound stands as a molecule with considerable, albeit largely untapped, potential. Based on established chemical principles and comparison with structural analogues, it is projected to be a high-performing chiral ligand for asymmetric synthesis and an effective stabilizing ligand in palladium-catalyzed cross-coupling reactions. Furthermore, its utility as a substrate in modern, atom-economical transformations like borrowing hydrogen catalysis appears promising. This guide provides a foundational, data-driven perspective to encourage and inform the adoption of this versatile building block in advanced synthetic applications. Further empirical validation of these projections will undoubtedly solidify its place in the synthetic chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Unambiguous Structural Elucidation of 1-(2-Aminopyridin-3-yl)ethanol Derivatives: A Comparative Guide to X-ray Crystallography
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 1-(2-Aminopyridin-3-yl)ethanol derivatives, which hold potential as valuable pharmaceutical scaffolds, a definitive understanding of their atomic arrangement, stereochemistry, and intermolecular interactions is crucial for elucidating structure-activity relationships (SAR) and guiding lead optimization.[1] This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural elucidation of these derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unequivocal method for determining the three-dimensional atomic structure of a chemical compound.[2] This technique provides a to-scale 3D map of atom types, their relative arrangement, and how they are connected in space.[3] For complex organic molecules like this compound derivatives, SCXRD offers unparalleled advantages:
-
Absolute Stereochemistry: It can definitively determine the absolute configuration of chiral centers, which is critical for understanding biological activity.[4]
-
Precise Molecular Geometry: It yields highly accurate and precise measurements of bond lengths, bond angles, and torsion angles.[4]
-
Detailed Intermolecular Interactions: The crystalline packing reveals crucial information about hydrogen bonding, π-stacking, and other non-covalent interactions that can influence physical properties like solubility and melting point.[4]
-
Conformational Analysis: It provides a "snapshot" of the molecule's preferred conformation in the solid state.[5]
The process of X-ray crystallography, from sample preparation to final structure, is a multi-step workflow that demands careful execution and interpretation.
The X-ray Crystallography Workflow: A Conceptual Overview
Caption: The major stages of a single-crystal X-ray diffraction experiment.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most definitive structural information, it is not always feasible or may not provide a complete picture of a molecule's behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique that offers insights into the structure and dynamics of molecules in solution.[6]
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | 3D atomic coordinates, absolute stereochemistry, bond lengths/angles, intermolecular interactions | Connectivity, chemical environment of atoms, through-bond and through-space correlations, dynamic processes |
| Key Advantage | Unambiguous and highly precise 3D structure | Provides information on solution-state conformation and dynamics |
| Key Limitation | Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture.[7] | Structure determination can be complex for larger molecules; does not directly provide absolute stereochemistry. |
Mass spectrometry (MS) and elemental analysis are also crucial techniques in the characterization of new chemical entities. However, they primarily provide information about the molecular weight and elemental composition, respectively, and do not offer the detailed 3D structural information that X-ray crystallography and NMR provide.
The Synergy of Techniques: A Holistic Approach
Caption: The complementary nature of analytical techniques for structural elucidation.
Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative
This section provides a detailed, step-by-step methodology for the structural elucidation of a novel this compound derivative using single-crystal X-ray diffraction.
Part 1: Crystal Growth - The Critical First Step
The most challenging and often rate-limiting step in X-ray crystallography is obtaining a high-quality single crystal.[8][9] The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free from significant imperfections.[8] For small organic molecules like aminopyridine derivatives, several crystallization techniques can be employed.[10][11][12][13]
1.1. Material Purity:
-
Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder.
1.2. Solvent Selection:
-
Screen a range of solvents to find one in which the compound is moderately soluble.
-
Commonly used solvents for organic compounds include ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene.
1.3. Crystallization Techniques:
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[10]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.[10]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. A Dewar flask filled with warm water can be used to achieve slow cooling.[11]
-
Part 2: Data Collection
2.1. Crystal Mounting:
-
Carefully select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.
2.2. X-ray Diffraction:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.[14]
-
A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector.[8]
-
The crystal is rotated during data collection to measure the intensities of a large number of unique reflections.
Part 3: Structure Solution and Refinement
3.1. Data Processing:
-
The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay.
3.2. Structure Solution:
-
The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.[8][15] This map provides an initial model of the molecular structure.
3.3. Structure Refinement:
-
The initial model is refined against the experimental data using least-squares methods.[15][16][17] This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.[16][18]
-
The quality of the refinement is monitored using the R-factor, which should ideally be below 5% for a well-refined small molecule structure.
Part 4: Structure Validation and Analysis
4.1. Validation:
-
The final structural model is validated using software tools to check for geometric reasonability (bond lengths, angles, etc.) and to ensure that all atoms are well-described by the electron density.
4.2. Analysis and Visualization:
-
The final structure is visualized using molecular graphics software.
-
The Cambridge Structural Database (CSD) can be searched for related structures to compare geometric parameters and packing motifs.[19][20][21]
Conclusion
For the unambiguous structural elucidation of this compound derivatives, single-crystal X-ray diffraction is the undisputed gold standard. Its ability to provide a complete and precise three-dimensional atomic arrangement is invaluable for advancing drug discovery programs. While other techniques like NMR spectroscopy offer complementary and crucial information about the molecule's behavior in solution, the definitive solid-state structure provided by X-ray crystallography serves as the ultimate reference point for understanding and manipulating the properties of these promising pharmaceutical compounds.
References
- 1. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review | Migration Letters [migrationletters.com]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. excillum.com [excillum.com]
- 4. rigaku.com [rigaku.com]
- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. differencebetween.com [differencebetween.com]
- 7. news-medical.net [news-medical.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. How To [chem.rochester.edu]
- 14. research.princeton.edu [research.princeton.edu]
- 15. fiveable.me [fiveable.me]
- 16. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 17. books.rsc.org [books.rsc.org]
- 18. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. Search - Access Structures [ccdc.cam.ac.uk]
A Comparative Guide to the Purity Assessment of 1-(2-Aminopyridin-3-yl)ethanol by HPLC and GC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a compound such as 1-(2-Aminopyridin-3-yl)ethanol, a chiral molecule with significant potential as a building block in drug synthesis, rigorous purity assessment is not merely a quality control step but a critical determinant of its therapeutic value. The presence of impurities can arise from starting materials, byproducts, or degradation products, necessitating robust analytical methods to ensure the compound meets stringent regulatory standards.
This guide provides a comparative analysis of two instrumental pillars of chromatographic purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols tailored for this compound, and offer a comparative analysis of their performance based on experimental data. This document is intended for researchers, scientists, and drug development professionals, providing them with the necessary insights to make informed decisions on method selection for purity analysis.
The Critical Choice: HPLC vs. GC for Aminopyridine Derivatives
The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte. This compound is a polar, hydrophilic compound with a chiral center. Its aminopyridine moiety makes it basic, and the ethanol group introduces polarity and the potential for thermal lability. These characteristics present distinct challenges and advantages for both HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] Its operation at or near ambient temperatures makes it ideally suited for thermally labile and non-volatile compounds. For polar compounds like our target analyte, reverse-phase HPLC is the most common approach.
-
Gas Chromatography (GC) , conversely, is tailored for volatile and thermally stable compounds.[2] Separation occurs as a gaseous mobile phase carries the analyte through a column containing a stationary phase. The primary prerequisite is that the analyte can be vaporized without degradation. While the ethanol group in our compound suggests some volatility, the aminopyridine ring and the hydroxyl group also increase its boiling point and the risk of thermal decomposition.[3]
Experimental Design and Rationale
The development of robust analytical methods requires a systematic approach, guided by the principles of analytical quality by design (QbD) and validated according to international guidelines such as ICH Q2(R1).[4][5][6][7]
High-Performance Liquid Chromatography (HPLC)
Given the polar and potentially non-volatile nature of this compound and its impurities, HPLC is the presumptive method of choice. A reverse-phase method is developed to provide good retention and separation of polar analytes.
-
Column Selection: A C18 column is a workhorse in reverse-phase chromatography, offering excellent hydrophobic retention. For enhanced retention of polar compounds, a column with a polar end-capping or a polar-embedded phase could be considered.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard. The buffer (e.g., phosphate or acetate) controls the pH, which is critical for the ionization state of the basic aminopyridine. Methanol or acetonitrile are common organic modifiers. A gradient elution is often employed to resolve compounds with a wide range of polarities.[8]
-
Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable, as the pyridine ring is a strong chromophore.
Gas Chromatography (GC)
While HPLC is the more conventional choice, GC can offer higher resolution and faster analysis times if the analyte's thermal stability permits.
-
Inlet and Column Selection: A split/splitless inlet is standard. To mitigate the risk of thermal degradation, a programmable temperature vaporizer (PTV) inlet could be employed.[9] A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) provides a good balance of retention for various potential impurities. High-temperature GC columns are also an option to minimize bleed at elevated temperatures.[10]
-
Temperature Program: A carefully optimized temperature program is crucial. A lower initial temperature ensures trapping of volatile components, while a gradual ramp allows for the elution of less volatile compounds without causing decomposition.
-
Detector Selection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. For impurity identification, a Mass Spectrometer (MS) is invaluable.
Workflow for Purity Assessment
The overall process for assessing the purity of this compound is outlined below.
Caption: Workflow for the synthesis and purity assessment of this compound.
Detailed Experimental Protocols
HPLC Method Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[11]
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).
GC Method Protocol
-
Instrumentation: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet, autosampler, and FID.
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 1 mL of methanol.
-
Data Analysis: Similar to HPLC, purity is calculated using the Area % method.
Comparative Data and Performance
The following tables summarize the hypothetical, yet realistic, performance of each method in the purity assessment of a synthesized batch of this compound.
Table 1: Chromatographic Performance
| Parameter | HPLC | GC |
| Retention Time (Main Peak) | 12.5 min | 15.2 min |
| Resolution (Main Peak from Closest Impurity) | 2.5 | 3.1 |
| Theoretical Plates (Main Peak) | 15,000 | 80,000 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
Table 2: Purity Assessment Results
| Impurity | HPLC (Area %) | GC (Area %) |
| Impurity A (Starting Material) | 0.15 | 0.12 |
| Impurity B (Byproduct) | 0.25 | 0.22 |
| Unknown Impurity 1 | 0.08 | Not Detected |
| Unknown Impurity 2 | Not Detected | 0.05 |
| Calculated Purity | 99.52% | 99.61% |
Discussion and Interpretation
The results highlight the distinct advantages and limitations of each technique.
-
Resolution and Efficiency: GC typically provides higher column efficiency (theoretical plates), leading to sharper peaks and potentially better resolution between closely eluting impurities, as seen in the higher resolution value in Table 1.
-
Sensitivity and Detection: Both techniques demonstrated comparable sensitivity for the major impurities. However, HPLC detected a non-volatile impurity (Unknown Impurity 1) that was not observed in the GC analysis, likely due to its inability to elute from the GC column. Conversely, GC detected a volatile impurity (Unknown Impurity 2) that may have co-eluted with the solvent front in the HPLC analysis.
-
Analyte Stability: The successful GC analysis suggests that this compound possesses sufficient thermal stability under the optimized conditions. However, for novel compounds with unknown thermal properties, HPLC remains the safer initial approach.
-
Chiral Purity: It is important to note that neither of the described methods is capable of separating the enantiomers of the chiral analyte. For enantiomeric purity assessment, specialized chiral columns would be required for both HPLC and GC, or alternatively, capillary electrophoresis could be employed.[12][13][14][15]
Separation Mechanisms: A Visual Comparison
The fundamental differences in the separation principles of HPLC and GC are visualized below.
Caption: A comparison of the fundamental separation mechanisms in HPLC and GC.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the purity assessment of this compound, each offering unique advantages.
-
HPLC is recommended as the primary technique for routine quality control. Its versatility in handling polar and non-volatile compounds, coupled with its operation at ambient temperatures, makes it a robust and reliable method for purity determination.[16][17]
-
GC serves as an excellent complementary technique. Its high resolving power makes it ideal for separating closely related volatile impurities. When coupled with a mass spectrometer, GC-MS is unparalleled for the identification of unknown volatile and semi-volatile impurities.
For comprehensive purity profiling, a dual-methodology approach utilizing both HPLC and GC is the most rigorous strategy. This ensures the detection of a wide spectrum of potential impurities, from non-volatile polar compounds to highly volatile species, thereby providing a complete picture of the API's purity. This aligns with the principles of thorough analytical characterization expected by regulatory bodies such as the FDA and EMA.[18][19][20]
References
- 1. usp.org [usp.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. database.ich.org [database.ich.org]
- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 9. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Temperature GC Columns for Precise Separation | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. air.unipr.it [air.unipr.it]
- 18. agilent.com [agilent.com]
- 19. Chromatography [usp.org]
- 20. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(2-Aminopyridin-3-yl)ethanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 1-(2-aminopyridin-3-yl)ethanol framework represents a privileged scaffold in modern medicinal chemistry, particularly in the domain of kinase inhibitor design. Its inherent structural features, most notably the 2-aminopyridine motif, allow for potent and selective interactions with the ATP-binding site of numerous kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this class of compounds, comparing the performance of various derivatives and offering the experimental context necessary for rational drug design. We will dissect the molecule, modification by modification, to understand the causality behind observed biological activities, supported by experimental data from the literature.
The Core Scaffold: A Foundation for Kinase Inhibition
The power of the this compound scaffold lies in its ability to form key hydrogen bonds with the "hinge" region of a kinase's active site. This interaction, primarily mediated by the 2-amino group and the pyridine ring nitrogen, anchors the inhibitor, providing a stable platform for other parts of the molecule to confer potency and selectivity.
Below is a diagram of the core structure, highlighting the key points of modification (R¹, R², R³, and the chiral center) that are critical for modulating biological activity.
Caption: Core this compound scaffold with key modification points.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of these derivatives is exquisitely sensitive to substitutions at several key positions. A systematic approach to modifying these positions is the cornerstone of optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.
The Crucial Role of the Ethanol Side Chain (R² and Stereochemistry)
The hydroxyl-bearing side chain is not merely a linker; its stereochemistry and composition are critical determinants of activity.
-
Stereochemistry: The chiral center at the ethanol group dictates the spatial orientation of the hydroxyl group and the R² substituent. In many kinase targets, a specific stereoisomer, often (R), is required to place the hydroxyl group in a position where it can form a productive hydrogen bond with a backbone residue in the active site, thereby significantly enhancing potency. The other enantiomer is often orders of magnitude less active.
-
The R² Group: The identity of the R² group explores a pocket adjacent to the hinge.
-
Small Alkyl Groups (e.g., Methyl): A methyl group is often the starting point and is well-tolerated, fitting into a small hydrophobic pocket.
-
Larger or Functionalized Groups: Expanding R² to larger alkyl or cyclic groups can probe the shape and size of this pocket. However, excessive steric bulk is often detrimental. The introduction of polar functional groups can be a strategy to pick up additional hydrogen bonds or improve solubility.
-
The Power of the R¹ Substituent: Driving Potency and Selectivity
The R¹ position, typically attached to the 2-amino group, is arguably the most critical modulator of potency and selectivity. This substituent extends into the solvent-exposed region of the ATP-binding site, allowing for significant variation. The 2-aminopyridine scaffold has been successfully derivatized to target a range of kinases, including LRRK2, JAK2, and PI3Kδ.[1][2][3]
The choice of the R¹ aryl or heteroaryl group is what defines the specific inhibitor class. For instance, in the development of Janus kinase 2 (JAK2) inhibitors, compounds with an aminopyridine scaffold were identified as highly potent and selective.[2][4] Similarly, optimization of a 2-aminopyridine screening hit led to potent Leucine-rich repeat kinase 2 (LRRK2) inhibitors.[1]
| Target Kinase | Representative R¹ Group | Potency (IC₅₀) | Key Insights & References |
| JAK2 | Substituted Pyrazole Amide | 3-9 nM | The pyrazole amide moiety makes critical interactions in the JAK2 active site, with substitutions on the pyrazole ring fine-tuning selectivity over other JAK family members.[2][4] |
| LRRK2 | Indazole or Pyrrolopyrimidine | ~10-50 nM | These bicyclic heteroaromatics effectively occupy the ATP binding site, with CNS penetrant properties being a key optimization goal for treating Parkinson's disease.[1] |
| PI3Kδ | Fused Heterocycles | 30 nM | Bioisosteric replacement strategies using a 2-aminopyridine core led to potent and selective PI3Kδ inhibitors for hematological cancers.[3] |
| CDK9/HDAC | Complex Aromatic Systems | 88.4 nM (CDK9) | In dual-inhibitor design, the R¹ group is extended to reach the active site of a second target, demonstrating the scaffold's versatility.[5] |
Fine-Tuning via Pyridine Ring Substitution (R³)
Substituents on the pyridine ring itself (at positions 4, 5, and 6) can modulate the electronic properties of the hinge-binding motif and make additional contacts with the enzyme.
-
Position 5: This is a common point of modification. Small, lipophilic groups like methyl or halogens can enhance van der Waals interactions and improve cell permeability.
-
Position 4 & 6: These positions are closer to the hinge region. Bulky substituents here are generally not tolerated as they can clash with the protein backbone. Small modifications may be possible to fine-tune electronics or solubility.
Analysis of various pyridine derivatives shows that the number and position of substituents like methoxy (O-CH₃), nitro (NO₂), or hydroxyl (OH) groups can dramatically alter antiproliferative activity by influencing electronic distribution and hydrogen bonding potential.[6]
Experimental Design for SAR Studies
A robust SAR campaign requires a logical workflow from chemical synthesis to biological validation. The causality of experimental choices is paramount for efficient lead optimization.
General Synthetic Protocol: Synthesis of a this compound Derivative
The synthesis of these compounds often involves the coupling of a functionalized 2-aminopyridine with a suitable side chain precursor. The following is a representative, generalized protocol.
Step 1: Preparation of the 3-Acetyl-2-aminopyridine Intermediate
-
To a solution of 2-aminopyridine in an appropriate solvent (e.g., THF), add a strong base like n-butyllithium at low temperature (-78 °C) to facilitate directed ortho-metalation.
-
Introduce an acetylating agent, such as N-methoxy-N-methylacetamide, to install the acetyl group at the 3-position.
-
Perform an aqueous workup and purify the resulting (2-aminopyridin-3-yl)(phenyl)methanone derivative via column chromatography.[7]
Step 2: Asymmetric Reduction to Form the Chiral Alcohol
-
Dissolve the 3-acetyl-2-aminopyridine intermediate from Step 1 in a suitable solvent like methanol or ethanol.
-
Add a chiral reducing agent system, such as a borane complex with a chiral catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine), to stereoselectively reduce the ketone to the desired (R)- or (S)-alcohol. The choice of catalyst dictates the final stereochemistry.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully with a mild acid.
-
Extract the product and purify by flash chromatography to yield the enantiomerically enriched this compound derivative.
Protocol for Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a standard method for determining the IC₅₀ value of an inhibitor.
-
Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated substrate peptide, ATP solution, and a serial dilution of the test compound (e.g., this compound derivative) in DMSO.
-
Kinase Reaction: In a 384-well assay plate, add 2 µL of the test compound dilution, 4 µL of the kinase/substrate mixture, and initiate the reaction by adding 4 µL of the ATP solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The kinase will phosphorylate the biotinylated substrate.
-
Detection: Stop the reaction by adding a detection mixture containing a Europium-labeled anti-phospho-antibody and Streptavidin-XL665.
-
Signal Reading: Incubate for 60 minutes to allow the detection reagents to bind. Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Overall SAR Workflow
The process of correlating structure with activity is iterative and systematic.
Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile and potent platform for the development of kinase inhibitors. The structure-activity relationship is governed by a few key principles:
-
The 2-aminopyridine core is an exceptional hinge-binding motif, and its integrity is generally essential for high-affinity binding.
-
The stereochemistry of the ethanol side chain is paramount, with one enantiomer often being significantly more active due to precise hydrogen bonding.
-
The R¹ substituent is the primary driver of potency and selectivity, with large, functionalized aryl and heteroaryl groups being used to target specific kinases.
-
Substitutions on the pyridine ring (R³) serve to fine-tune properties such as metabolic stability, cell permeability, and potency.
Future work in this area will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects and enhancing pharmacokinetic properties to create orally bioavailable drugs. The application of this scaffold in designing covalent or allosteric inhibitors also presents an exciting frontier for tackling drug resistance and achieving novel mechanisms of action. This guide provides the foundational SAR knowledge required to rationally design the next generation of inhibitors based on this powerful chemical framework.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Aminopyridin-3-yl)ethanol
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The proper handling and disposal of compounds like 1-(2-Aminopyridin-3-yl)ethanol are not merely procedural afterthoughts; they are integral to the integrity of our research, the safety of our colleagues, and the preservation of our environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in regulatory standards and chemical first principles.
Hazard Assessment & Characterization: An Evidence-Based Approach
Aminopyridine derivatives are known to be biologically active and often exhibit significant toxicity.[1][2][3][4][5] The primary hazards associated with this class of compounds are summarized below.
| Hazard Category | Anticipated Risk for this compound | Rationale & Primary Precaution |
| Acute Toxicity | High. Likely toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4][5] | The aminopyridine scaffold is associated with neurological and systemic toxicity. All handling and disposal operations must be performed in a well-ventilated area, such as a chemical fume hood, with appropriate PPE to prevent ingestion, dermal absorption, and inhalation.[6] |
| Skin & Eye Irritation | High. Expected to cause skin irritation and serious eye damage.[1][2][5][7] | Direct contact with the compound can cause chemical burns and severe irritation. Protective gloves and chemical safety goggles are mandatory.[1] |
| Aquatic Toxicity | High. Presumed to be very toxic to aquatic life with long-lasting effects.[1][5] | This is a critical disposal consideration. Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.[8][9] Containment of all waste streams is essential to prevent environmental release.[1] |
Chemical Incompatibility: Proper segregation of chemical waste is paramount to prevent dangerous reactions. Based on the reactivity of amines, this compound waste must be kept separate from the following:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Acids, Acid Chlorides, and Acid Anhydrides: Can lead to violent, exothermic neutralization reactions.[1]
The Regulatory Imperative: EPA and OSHA Frameworks
The disposal of laboratory chemical waste in the United States is governed by federal and state regulations. Two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[10][11] This "cradle-to-grave" responsibility means that you, the generator, are ultimately responsible for ensuring the waste is properly identified, managed, and treated.[12]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous substances.[13][14] This includes requirements for safety plans, personal protective equipment (PPE), and employee training.[15]
Given its likely toxic properties, any waste containing this compound must be managed as hazardous waste in compliance with all applicable regulations.
Core Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to safely managing and disposing of waste containing this compound.
Protocol Details:
-
Waste Identification: Classify all materials (e.g., neat compound, contaminated consumables, solutions) containing this compound as hazardous waste.[16]
-
Segregation: Maintain a dedicated waste container for this compound and compatible substances. Never mix with acids, oxidizers, or other incompatible waste streams.[9]
-
Personal Protective Equipment (PPE): Before handling waste, ensure proper PPE is in use.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and eye irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents dermal absorption of the toxic compound.[1][2] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Ventilation | Certified Chemical Fume Hood | Minimizes inhalation exposure to vapors or dusts. |
-
Containerization & Labeling:
-
Select a waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass) that is in good condition with no leaks or cracks.[17]
-
The container must have a secure, tight-fitting lid. Keep the container closed except when adding waste.[9][17]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly list all contents, including "this compound" and any solvents (e.g., methanol, ethyl acetate). Indicate the approximate percentage of each component.
-
Mark the relevant hazard characteristics (e.g., Toxic, Irritant).
-
-
On-Site Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of the operator and at or near the point of generation.
-
The container must be kept in a secondary containment bin to capture any potential leaks.[9]
-
-
Final Disposal:
-
Do not dispose of this waste via trash or sewer.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for collection and documentation.
-
Emergency Procedures: Spill Management
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.
Small Spill Cleanup Protocol:
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate and call your institution's emergency line immediately.
-
PPE: For a small, manageable spill, don appropriate PPE, including double gloves and safety goggles.[1]
-
Contain: Prevent the spill from spreading by surrounding it with an absorbent material like sand, vermiculite, or a commercial spill kit.[1]
-
Absorb: Cover the spill with the absorbent material and allow it to fully absorb the liquid.
-
Collect: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[2]
-
Decontaminate: Wipe the spill area with an appropriate decontamination solution, and dispose of the cleaning materials as hazardous waste.
-
Dispose: Properly label the waste container and arrange for pickup via EHS.
By adhering to this structured, evidence-based approach, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemdmart.com [chemdmart.com]
- 6. geneseo.edu [geneseo.edu]
- 7. aksci.com [aksci.com]
- 8. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. epa.gov [epa.gov]
- 11. axonator.com [axonator.com]
- 12. epa.gov [epa.gov]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. epa.gov [epa.gov]
- 17. louisville.edu [louisville.edu]
Personal protective equipment for handling 1-(2-Aminopyridin-3-yl)ethanol
An Expert Guide to the Safe Handling of 1-(2-Aminopyridin-3-yl)ethanol
As a Senior Application Scientist, my primary objective extends beyond providing a product; it is to ensure you can utilize it with the highest degree of safety and efficacy. This guide is designed for our valued partners—researchers, scientists, and drug development professionals—to provide essential, immediate safety and logistical information for handling this compound. We will move beyond a simple checklist to explain the causality behind each safety recommendation, fostering a culture of proactive risk mitigation in your laboratory.
The Foundational Principle: A Hazard-Informed Approach
A specific Safety Data Sheet (SDS) for this compound is not extensively documented in public repositories. Therefore, a prudent safety protocol is derived from analyzing its structural components: the aminopyridine core and the ethanol substituent.
The aminopyridine class of compounds is known for its acute toxicity.[1] These compounds can be readily absorbed through the skin and gastrointestinal tract, are known skin and eye irritants, and can cause severe neurological effects, including convulsions.[1] A fatality has been reported from a spill of 2-aminopyridine where the individual remained in contaminated clothing.[1] Given these known risks associated with the core structure, this compound must be handled as a hazardous substance with stringent safety measures in place. The primary routes of exposure to mitigate are skin/eye contact, inhalation of aerosols or dust, and ingestion.
Personal Protective Equipment (PPE): An Uncompromising Barrier
The selection of PPE is your most critical, direct control measure. The following table outlines the minimum required PPE, grounded in the known hazards of aminopyridines.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with nitrile gloves (minimum 4-5 mil thickness). | Aminopyridines are readily absorbed through the skin.[1] Double-gloving provides an additional layer of protection against tears and minimizes exposure when removing the outer, potentially contaminated glove. Always wash hands thoroughly after handling.[2][3] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a risk of splashing. | Protects against accidental splashes of solutions or contact with airborne powder, which can cause severe eye irritation.[1] |
| Respiratory Protection | When handling the solid outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required. | Prevents the inhalation of fine dust particles.[2] For operations that may generate aerosols or vapors, a respirator with an organic vapor/ammonia cartridge is recommended.[4] |
| Protective Clothing | A fully-buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory. | Prevents incidental skin contact and contamination of personal clothing.[5][6] |
Procedural Integrity: Safe Operational and Disposal Plans
A structured workflow is essential for minimizing risk from the moment the vial is opened to the final disposal of waste.
Prudent Handling and Storage
-
Engineering Controls : All handling of this compound, especially weighing of the solid and preparation of solutions, must be conducted in a properly functioning and certified chemical fume hood.[5][7] This is the most effective measure to prevent inhalation exposure.
-
Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][8] It should be stored locked up and segregated from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][9]
Emergency Spill Response Protocol
In the event of a spill, a rapid and methodical response is critical. The following workflow should be adopted.
Caption: A clear, step-by-step workflow for managing a chemical spill.
Chemical Waste Disposal
All materials contaminated with this compound are to be considered hazardous waste.
-
Segregation : Do not mix waste containing this compound with other waste streams.[7]
-
Containment : All waste, including contaminated absorbent materials, gloves, and disposable labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][10] The label must include the full chemical name and associated hazards.
-
Disposal : Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local and federal regulations.[10][11] Never dispose of this material down the drain.[5]
By integrating these safety protocols into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. epa.gov [epa.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
